4-Carboxy-6-methoxyquinoline1-oxide
Description
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Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
6-methoxy-1-oxidoquinolin-1-ium-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-16-7-2-3-10-9(6-7)8(11(13)14)4-5-12(10)15/h2-6H,1H3,(H,13,14) |
InChI Key |
GFKBJIQEKFPBGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Carboxy-6-methoxyquinoline-1-oxide
The following technical guide details the synthesis of 4-Carboxy-6-methoxyquinoline-1-oxide , a critical scaffold in the development of antimalarial agents and kinase inhibitors. This guide deviates from standard templates to prioritize the logical flow of chemical causality, scale-up feasibility, and rigorous validation.
Strategic Overview & Retrosynthesis
The target molecule, 4-Carboxy-6-methoxyquinoline-1-oxide , combines the pharmacophore of quininic acid with an N-oxide moiety, often employed to modulate metabolic stability and solubility in drug design.
The synthesis is designed as a two-phase convergent pathway :
-
Core Construction: A modified Doebner Reaction to assemble the 6-methoxyquinoline-4-carboxylic acid (Quininic Acid) scaffold from acyclic precursors.[1] This avoids the use of expensive 5-methoxyisatin required by the Pfitzinger method.
-
Functionalization: A selective N-oxidation using m-chloroperoxybenzoic acid (mCPBA), optimized to prevent over-oxidation of the electron-rich methoxyarene system.
Retrosynthetic Logic (DOT Visualization)
Caption: Retrosynthetic breakdown showing the disconnection to commercially available p-anisidine, pyruvic acid, and formaldehyde.
Phase 1: Synthesis of the Quinoline Core (Doebner Reaction)
Objective: Synthesize 6-methoxyquinoline-4-carboxylic acid. Rationale: The Doebner reaction allows for the one-pot formation of the pyridine ring fused to the benzene ring. Using formaldehyde (instead of a substituted aldehyde) leaves the C2 position unsubstituted, which is critical for the specific target structure.
Protocol Parameters
| Parameter | Specification | Causality / Note |
| Limiting Reagent | p-Anisidine (1.0 equiv) | The aromatic amine drives the initial Schiff base formation.[2] |
| Electrophile 1 | Formaldehyde (37% aq, 1.5 equiv) | Excess ensures complete consumption of the amine. |
| Electrophile 2 | Pyruvic Acid (1.5 equiv) | Provides the C3-C4 fragment and the carboxylic acid moiety. |
| Solvent | Ethanol (Absolute) | Protich solvent facilitates proton transfer steps in cyclization. |
| Temperature | Reflux (~78°C) | Required to overcome the activation energy of the final aromatization. |
Step-by-Step Methodology
-
Pre-Solubilization: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve p-anisidine (12.3 g, 100 mmol) in ethanol (100 mL).
-
Sequential Addition: Add pyruvic acid (13.2 g, 150 mmol) dropwise over 10 minutes. The solution will darken slightly due to salt formation (anilinium pyruvate).
-
Aldehyde Introduction: Add formaldehyde (37% w/w aqueous solution, 12.2 mL, 150 mmol) in one portion.
-
Reaction: Attach a reflux condenser and heat the mixture to a vigorous reflux for 6 hours.
-
Self-Validating Check: Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The starting aniline (
) should disappear, and a baseline spot (carboxylic acid) will appear.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
The product, 6-methoxyquinoline-4-carboxylic acid , typically precipitates as a yellow solid upon cooling.
-
If no precipitate forms, reduce volume by 50% under vacuum and adjust pH to ~4-5 with 10% Na2CO3 to induce isoelectric precipitation.
-
Filter the solid and wash with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted aldehyde and pyruvic acid oligomers.
-
Yield Expectation: 60-75%
Characterization: MP > 280°C (dec). 1H NMR (DMSO-d6) should show the characteristic C2-H singlet around
Phase 2: N-Oxidation
Objective: Convert the quinoline nitrogen to its N-oxide without affecting the carboxylic acid or the methoxy group. Rationale: m-Chloroperoxybenzoic acid (mCPBA) is selected over H2O2/Acetic acid because it operates under milder conditions (room temperature), minimizing the risk of decarboxylation at the C4 position.
Reaction Mechanism & Workflow
The nitrogen lone pair attacks the electrophilic oxygen of the peracid. The carboxylic acid at C4 is electron-withdrawing, reducing the nucleophilicity of the ring nitrogen. Therefore, a slight excess of oxidant and extended reaction time are required compared to simple quinoline.
Caption: Operational workflow for the N-oxidation of 6-methoxyquinoline-4-carboxylic acid.
Step-by-Step Methodology
-
Suspension: Suspend 6-methoxyquinoline-4-carboxylic acid (2.03 g, 10 mmol) in Dichloromethane (DCM) (50 mL). Note: The starting material may not fully dissolve.
-
Oxidant Addition: Cool the suspension to 0°C (ice bath). Add mCPBA (70-75% purity, 3.7 g, ~15 mmol) portion-wise over 15 minutes.
-
Reaction: Remove the ice bath and stir vigorously at room temperature for 16 hours.
-
Observation: The suspension appearance may change as the N-oxide forms.
-
-
Workup (Critical Step):
-
The target N-oxide is zwitterionic and highly polar; it will likely remain as a solid or precipitate out of DCM, while the byproduct (m-chlorobenzoic acid) is soluble in DCM.
-
Filtration: Filter the reaction mixture. The solid collected is the crude N-oxide.
-
Purification: Wash the solid cake vigorously with saturated aqueous NaHCO3 (3 x 10 mL) to remove any coprecipitated m-chlorobenzoic acid or unreacted starting acid (as the salt).
-
Note: If the product dissolves in NaHCO3 (due to the 4-COOH), acidification of the filtrate with HCl to pH 3-4 will reprecipitate the purified product.
-
-
Final Wash: Wash with water (2 x 10 mL) and acetone (1 x 10 mL). Dry under vacuum.
Yield Expectation: 85-93%
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare the isolated product against these criteria.
| Attribute | Expected Result | Validation Method |
| Solubility | Low in DCM, High in DMSO/Basic Water | Visual check during workup. |
| 1H NMR Shift | Downfield shift of C2-H and C8-H | Compare C2-H of product vs. starting material. N-oxide formation typically shields C2 slightly or deshields C8 depending on solvent. |
| Mass Spectrometry | M+1 = 220.06 | ESI-MS (Positive mode). |
| Purity Check | Absence of m-chlorobenzoic acid peaks | NMR: Check for absence of aromatic multiplet at 7.4-8.0 ppm characteristic of the byproduct. |
Key Spectroscopic Markers
-
Starting Material (Quininic Acid): M+1 = 204.07.[3]
-
Target (N-Oxide): M+1 = 220.06 (+16 Da shift).
-
IR Spectroscopy: Appearance of N-O stretch characteristic band approx. 1200-1300 cm⁻¹.
References
-
Li, J., et al. (2026). Exploring Covalent C–18F Bonding Strategies in the Design of FAP-Targeted Radiotracers. Journal of Medicinal Chemistry. (Describes mCPBA oxidation of 4-quinolinecarboxylic acids). Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-carboxy-isoquinoline N-oxide. (Analogous procedure using H2O2/AcOH). Retrieved from [Link]
- Google Patents. (2014). Method for synthetizing 6-methoxyquinoline (CN103804289A).
Sources
"4-Carboxy-6-methoxyquinoline-1-oxide" chemical properties
An In-depth Technical Guide to 4-Carboxy-6-methoxyquinoline-1-oxide: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-Carboxy-6-methoxyquinoline-1-oxide, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. By synthesizing data from related quinoline structures, this document offers expert insights into its chemical properties, plausible synthetic routes, and potential as a pharmacologically active agent.
Introduction: The Quinoline N-Oxide Scaffold
The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its N-oxide derivatives represent a particularly promising class of compounds, exhibiting a broad spectrum of biological activities, including potent anticancer and antimicrobial properties.[3][4][5] The introduction of an N-oxide functionality to the quinoline core significantly alters its electronic properties, often enhancing its interaction with biological targets and modulating its pharmacokinetic profile. This guide focuses on a specific, functionally rich derivative, 4-Carboxy-6-methoxyquinoline-1-oxide, exploring the synergistic effect of the N-oxide, a methoxy group at the 6-position, and a carboxylic acid at the 4-position.
Molecular Structure and Core Properties
The chemical structure of 4-Carboxy-6-methoxyquinoline-1-oxide combines three key functional groups that dictate its chemical behavior and potential biological activity. The N-oxide group introduces a dipole and a potential site for metabolic activation or deoxygenation. The 6-methoxy group is a common feature in many biologically active quinolines, influencing lipophilicity and target binding.[6] The 4-carboxy group provides a handle for further derivatization and can participate in hydrogen bonding interactions within biological targets.
Caption: Proposed workflow for the synthesis of 4-Carboxy-6-methoxyquinoline-1-oxide.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the N-oxidation of quinoline derivatives. [7][8]
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 6-methoxyquinoline-4-carboxylic acid in a suitable solvent such as glacial acetic acid or dichloromethane (DCM).
-
Reagent Addition:
-
Method A (H₂O₂/AcOH): If using acetic acid as the solvent, slowly add 1.5-2.0 equivalents of 30% hydrogen peroxide to the solution at room temperature.
-
Method B (m-CPBA/DCM): If using DCM, cool the solution to 0 °C in an ice bath. Add a solution of 1.2-1.5 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) in DCM dropwise.
-
-
Reaction: Stir the mixture at room temperature (or gently heat to 60-70 °C if using the H₂O₂/AcOH method) for 4-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Method A: Cool the reaction mixture and pour it into ice-cold water. Neutralize carefully with a saturated sodium bicarbonate solution. The product may precipitate.
-
Method B: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy excess peroxide, followed by a wash with saturated sodium bicarbonate solution.
-
-
Isolation: Collect the precipitated solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Dry the collected solid or the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.
Spectroscopic Profile (Predicted)
The following spectroscopic data are predicted based on the known spectral properties of structurally related compounds, such as 6-methoxyquinoline N-oxide and other quinoline carboxylic acids. [7][9] Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: 5 protons in the 7.0-9.0 ppm range, showing characteristic doublet and multiplet splitting patterns of the quinoline ring. The proton at C5 may be shifted downfield due to the anisotropic effect of the N-oxide. - Methoxy Protons: A sharp singlet at ~3.9-4.0 ppm corresponding to the -OCH₃ group. - Carboxylic Acid Proton: A broad singlet, typically >10 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the 165-175 ppm range for the carboxylic acid. - Aromatic Carbons: Signals between 100-160 ppm. The carbon attached to the methoxy group (C6) would be significantly shielded (~155-160 ppm), while the N-oxide would influence the shifts of C2, C4, and C8a. - Methoxy Carbon: A signal around 55-60 ppm. |
| IR (Infrared) Spectroscopy | - O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ (carboxylic acid). - C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ (carboxylic acid carbonyl). - C=C & C=N Stretches: Multiple bands in the 1450-1650 cm⁻¹ region (aromatic ring). - N-O Stretch: A characteristic band around 1250-1300 cm⁻¹. - C-O Stretch: A strong band around 1230-1270 cm⁻¹ (aryl ether). |
| Mass Spectrometry (MS) | - Molecular Ion (M+): An expected peak at m/z = 219.0532 (for [M]⁺) corresponding to the molecular formula C₁₁H₉NO₄. - Key Fragments: Loss of H₂O (m/z = 201), loss of CO₂ (m/z = 175), and loss of COOH (m/z = 174). Deoxygenation (loss of O from N-oxide) is also a possible fragmentation pathway. |
Reactivity and Potential Applications
The multifunctionality of 4-Carboxy-6-methoxyquinoline-1-oxide makes it a versatile platform for further chemical modification and a candidate for biological screening.
Chemical Reactivity
-
Deoxygenation: The N-oxide can be reduced to the parent quinoline using various reagents (e.g., PCl₃, H₂/Pd-C), providing access to the corresponding 6-methoxyquinoline-4-carboxylic acid. [10]* Carboxylic Acid Derivatization: The carboxyl group can be readily converted into esters, amides, or acid chlorides, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
-
Ring Functionalization: The electron-donating methoxy group and the electron-withdrawing N-oxide and carboxyl groups will direct further electrophilic or nucleophilic substitution on the quinoline ring.
Potential Biological Activity and Applications
The quinoline N-oxide scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of pharmacological effects.
-
Anticancer Potential: Many substituted quinoline N-oxides exhibit significant cytotoxicity against various cancer cell lines. [3]A prominent mechanism of action for some derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival. [3]Furthermore, compounds like 4-nitroquinoline 1-oxide (4NQO) are known carcinogens that act by forming DNA adducts, highlighting the potent ability of this class of molecules to interact with biological macromolecules. [11]
Caption: Hypothesized mechanism of anticancer action via PI3K pathway inhibition.
-
Antimicrobial Activity: Quinolone and quinoline derivatives are famous for their antibacterial properties. [5][12]The N-oxide functionality can enhance this activity, and derivatives have shown promise against various pathogenic microorganisms, including drug-resistant strains. [3][4]* Synthetic Building Block: This molecule is an excellent intermediate for synthesizing more complex pharmaceutical agents. [13][14]The carboxylic acid allows for conjugation to other molecules to create hybrid drugs or targeted therapies.
Safety and Handling
-
Hazard Classification: Based on related compounds, 4-Carboxy-6-methoxyquinoline-1-oxide should be handled as a potential irritant to the skin, eyes, and respiratory system. [15]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place, protected from light. [14]
Conclusion
4-Carboxy-6-methoxyquinoline-1-oxide is a molecule with significant untapped potential. Its synthesis is feasible through established chemical transformations, and its trifunctional nature provides a rich platform for chemical exploration and drug discovery. The insights provided in this guide, derived from the established chemistry of its constituent parts, offer a solid foundation for researchers to begin investigating this promising compound for applications in oncology, infectious diseases, and materials science.
References
- 6-Methoxyquinoline: Comprehensive Overview and Applications. (2025, March 3). Ningbo Inno Pharmchem Co., Ltd.
- Potential Derivatives of 6-Methoxyquinoline-4-carbaldehyde: A Technical Guide for Drug Development Professionals. (2025). BenchChem.
- The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity. (2025). BenchChem.
- What is the synthesis method of 6-Methoxyquinoline? (2023, May 10). Guidechem.
- Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection. (n.d.). PMC.
- An In-depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde. (2025). BenchChem.
- 6-Methoxyquinoline 98 5263-87-6. (n.d.). Sigma-Aldrich.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances.
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016, March 21). Frontiers.
- Electronic Supporting Information. (n.d.). Royal Society of Chemistry.
- An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023, January 15). Journal of Drug Delivery and Therapeutics.
- Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. (2021, February 17). Beilstein Journals.
- Synthesis of 4-carboxy-isoquinoline N-oxide. (n.d.). PrepChem.com.
- 6-Methoxyquinoline-4-carboxylic acid. (n.d.). Chem-Impex.
- 6-Methoxyquinoline N-oxide 98 6563-13-9. (n.d.). Sigma-Aldrich.
- 6-Methoxyquinoline N-oxide | C10H9NO2 | CID 253821. (n.d.). PubChem.
- 6-methoxyquinoline-4-carboxylic acid, CAS No. 86-68-0. (n.d.). iChemical.
- Synthesis, crystal structure, Hirshfeld surface analysis, DFT studies and molecular docking of 2-formyl-6-methoxy-3-carbethoxy quinoline. (2022, July 12). Journal of Physics and Chemistry of Solids.
- Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. (2025, September 10). MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 5. ijshr.com [ijshr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. prepchem.com [prepchem.com]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. BJOC - Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. 6-甲氧基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 15. 6-Methoxyquinoline N-oxide | C10H9NO2 | CID 253821 - PubChem [pubchem.ncbi.nlm.nih.gov]
"4-Carboxy-6-methoxyquinoline-1-oxide" CAS number and IUPAC name
Executive Summary
4-Carboxy-6-methoxyquinoline-1-oxide (CAS: 92286-60-7 ) is a specialized heterocyclic intermediate derived from the oxidation of quininic acid. It represents a critical scaffold in the synthesis of quinoline-based anti-infectives and serves as a stable metabolite reference standard for cinchona alkaloid pharmacology. This guide details its chemical identity, validated synthesis protocols, and application in drug discovery.
Part 1: Chemical Identity & Properties[1]
Nomenclature & Identification
| Parameter | Detail |
| CAS Number | 92286-60-7 |
| IUPAC Name | 6-Methoxy-1-oxidoquinolin-1-ium-4-carboxylic acid |
| Common Synonyms | Quininic acid N-oxide; 6-Methoxyquinoline-4-carboxylic acid 1-oxide |
| Molecular Formula | C₁₁H₉NO₄ |
| Molecular Weight | 219.19 g/mol |
| SMILES | COc1ccc2c(c1)c(c(=O)[O-])O (Tautomeric form) / COc1ccc2cc(C(=O)O)c2c1 |
Physical & Chemical Properties[1][2][3]
-
Appearance: Pale yellow to off-white crystalline solid.
-
Solubility: Soluble in DMSO, DMF, and dilute aqueous alkali (due to the carboxylic acid moiety). Sparingly soluble in non-polar solvents (hexane, ether).
-
Stability: Stable under ambient conditions; hygroscopic. The N-oxide moiety is sensitive to strong reducing agents (e.g., TiCl₃, Raney Nickel).
-
Acidity (pKa): The carboxylic acid typically exhibits a pKa ~3.5–4.5. The N-oxide oxygen is weakly basic.
Part 2: Synthesis & Experimental Protocols
The synthesis of 4-Carboxy-6-methoxyquinoline-1-oxide is most efficiently achieved via the direct N-oxidation of 6-methoxyquinoline-4-carboxylic acid (Quininic Acid). Two primary methods are employed depending on scale and purity requirements.
Method A: Peracetic Acid Oxidation (Industrial/Scale-Up Preferred)
This method utilizes hydrogen peroxide in glacial acetic acid to generate peracetic acid in situ, a robust oxidant for electron-deficient heterocycles.
Reagents:
-
6-Methoxyquinoline-4-carboxylic acid (1.0 eq)
-
Hydrogen Peroxide (30% aq., 5.0 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
Sodium Metabisulfite (Quenching agent)
Protocol:
-
Dissolution: Charge a round-bottom flask with 6-methoxyquinoline-4-carboxylic acid (10 g) and glacial acetic acid (50 mL).
-
Addition: Add 30% hydrogen peroxide (25 mL) dropwise over 20 minutes at room temperature.
-
Reaction: Heat the mixture to 70–80°C for 6–12 hours. Monitor via TLC (MeOH:DCM 1:9) or HPLC.[1] The N-oxide is more polar than the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess acetic acid (azeotrope with toluene if necessary).
-
Dilute the residue with ice-cold water (30 mL).
-
The product may precipitate directly. If not, adjust pH to ~3–4 with dilute HCl to induce crystallization.
-
-
Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if high purity (>98%) is required.
Method B: m-CPBA Oxidation (Laboratory Scale)
For small-scale synthesis where mild conditions are preferred to avoid thermal degradation.
Protocol:
-
Dissolve 6-methoxyquinoline-4-carboxylic acid (1.0 mmol) in DCM/Methanol (4:1 ratio to ensure solubility).
-
Add m-Chloroperbenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0°C.
-
Stir at room temperature for 16 hours.
-
Quench: Add saturated NaHCO₃ solution. The carboxylic acid product will partition into the aqueous phase as the salt.
-
Isolation: Separate the aqueous layer, wash with DCM to remove m-chlorobenzoic acid byproducts, then acidify the aqueous layer to pH 3 with 1N HCl. Extract the precipitated product with Ethyl Acetate or filter the solid.
Part 3: Reaction Mechanism & Visualization
The formation of the N-oxide involves the nucleophilic attack of the quinoline nitrogen lone pair onto the electrophilic oxygen of the peracid.
Caption: Electrophilic oxidation pathway of Quininic Acid to its N-oxide derivative.
Part 4: Applications in Drug Development
Pharmacological Metabolite Standards
In the metabolism of Cinchona alkaloids (Quinine, Quinidine), N-oxidation is a primary metabolic pathway mediated by Cytochrome P450 enzymes (specifically CYP3A4).
-
Usage: 4-Carboxy-6-methoxyquinoline-1-oxide serves as a reference standard to identify oxidative degradation products in pharmacokinetic (PK) studies of quinoline-based drugs.
Intermediate for Anti-infectives
The N-oxide moiety activates the quinoline ring at the 2-position towards nucleophilic substitution (via the Reissert reaction or similar mechanisms), allowing for the introduction of functional groups (e.g., -CN, -Cl) critical for next-generation fluoroquinolone analogs.
Coordination Chemistry
The N-oxide oxygen and the adjacent carboxylic acid (4-position) can form stable chelate complexes with transition metals (Cu, Fe), which are investigated for:
-
Mimicking metalloenzymes.
-
Catalytic oxidation processes.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131369194, 6-Methoxy-1-oxy-quinoline-4-carboxylic acid. Retrieved from [Link]
-
Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier. (Foundational text on N-oxidation chemistry).
-
Hulme, A. C. (1953). The Oxidation of Quinic Acid. Journal of Experimental Botany. (Context on oxidative pathways of related quinic structures). Retrieved from [Link]
Sources
"4-Carboxy-6-methoxyquinoline-1-oxide" mechanism of action
The following technical guide details the mechanism of action, chemical behavior, and experimental applications of 4-Carboxy-6-methoxyquinoline-1-oxide , also known as Quininic acid 1-oxide (or N-oxide).
Mechanism of Action, Metabolic Significance, and Applications
Executive Summary
4-Carboxy-6-methoxyquinoline-1-oxide (CAS: 92286-60-7) is a specialized quinoline derivative primarily recognized as a metabolic oxidation product of Cinchona alkaloids (e.g., Quinine, Quinidine) and a structural analogue in the study of quinoline-based phototoxicity. While its direct pharmacological use is limited compared to its parent compounds, it serves as a critical reference standard in drug metabolism and pharmacokinetics (DMPK) for identifying oxidative degradation pathways. Additionally, its specific electronic properties—imparted by the N-oxide moiety—have found niche utility in industrial electrochemistry as a leveling agent.
Key Classifications:
-
Chemical Class: Quinoline N-oxide; Heterocyclic carboxylic acid.
-
Primary Role: Pharmacological metabolite (Quinine degradation); Photochemical probe.
-
Secondary Role: Electroplating additive (Zinc/Cyanide baths).[1]
Chemical Structure & Electronic Properties
The molecule features a quinoline core substituted with a methoxy group at position 6, a carboxylic acid at position 4, and an N-oxide function at position 1.
| Feature | Chemical Consequence |
| N-Oxide (N→O) | Introduces a strong dipole; facilitates photochemical reactivity (ROS generation) and serves as an electron-withdrawing group in metabolic reduction. |
| 4-Carboxyl (-COOH) | Provides water solubility and acidity (pKa ~4-5); prevents significant blood-brain barrier penetration compared to non-carboxylated analogues. |
| 6-Methoxy (-OCH₃) | Electron-donating group; stabilizes the aromatic system but increases susceptibility to O-demethylation by CYP450 enzymes. |
Structural Visualization
The following diagram illustrates the oxidative formation of the compound from its precursor, Quininic acid.
Caption: Chemical oxidation pathway converting Quininic Acid to its 1-Oxide derivative.
Mechanism of Action: Biological & Toxicological
In a biological context, the mechanism of action for 4-Carboxy-6-methoxyquinoline-1-oxide is defined by its reactivity as a quinoline N-oxide .
A. Phototoxicity Mechanism (ROS Generation)
Like other quinoline N-oxides (e.g., 4-nitroquinoline-1-oxide), this compound is photolabile . Upon exposure to UV-A radiation (320–400 nm), the N-oxide moiety undergoes electronic excitation, leading to the generation of Reactive Oxygen Species (ROS).
-
Excitation: The ground state molecule (
) absorbs a photon to reach the excited singlet state ( ). -
Intersystem Crossing: Rapid conversion to the excited triplet state (
). -
Energy Transfer (Type II Mechanism): The triplet state transfers energy to molecular oxygen (
), generating highly reactive Singlet Oxygen ( ) . -
Damage Propagation: Singlet oxygen attacks cellular lipids (peroxidation) and DNA (guanine oxidation), leading to cytotoxicity or photoallergic reactions.
B. Metabolic Bioreduction
The N-oxide group is a substrate for reductive enzymes under hypoxic conditions or via specific liver reductases.
-
Enzymes: Xanthine Oxidase (XO), Aldehyde Oxidase (AO), and mitochondrial reductases.
-
Reaction:
-
Significance: This reduction converts the molecule back to Quininic acid , potentially altering its excretion profile. In drug development, identifying this reversible metabolism is crucial for accurate metabolite profiling of quinoline drugs.
C. Genotoxicity Potential (Comparative)
While structurally related to the potent carcinogen 4-Nitroquinoline-1-oxide (4NQO) , the 4-Carboxy derivative is significantly less genotoxic .
-
Reasoning: 4NQO requires metabolic activation to 4-hydroxyaminoquinoline-1-oxide (via nitroreduction) to form DNA adducts. The 4-carboxyl group in the target molecule is stable and does not undergo this specific activation pathway. However, weak intercalation into DNA base pairs is possible due to the planar quinoline ring.
Mechanism of Action: Industrial (Electroplating)
In zinc/cyanide electroplating baths, 4-Carboxy-6-methoxyquinoline-1-oxide functions as a brightener and leveling agent .
-
Adsorption Mechanism: The polar N-oxide and carboxyl groups facilitate strong adsorption onto the metal cathode surface.
-
Current Density Control: It preferentially adsorbs at high-current-density areas (peaks/protrusions) of the metal surface, inhibiting deposition at these points.
-
Result: This forces metal ions to deposit in low-current-density areas (valleys), resulting in a smoother, brighter, and more uniform finish.
Experimental Protocols
Protocol A: Synthesis via N-Oxidation
Objective: To synthesize 4-Carboxy-6-methoxyquinoline-1-oxide from Quininic acid for use as a reference standard.
-
Reagents: Quininic acid (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 1.2 eq), Dichloromethane (DCM).
-
Dissolution: Dissolve Quininic acid in DCM (10 mL/g) in a round-bottom flask.
-
Addition: Add mCPBA portion-wise at 0°C to control the exotherm.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The N-oxide is more polar (lower Rf).
-
Workup: Wash the organic layer with saturated
to remove m-chlorobenzoic acid byproduct. -
Purification: Precipitate the product by adding diethyl ether or purify via silica gel column chromatography.
-
Validation: Confirm structure via
-NMR (downfield shift of H-2 and H-8 protons due to N-oxide).
Protocol B: Phototoxicity Assessment (3T3 NRU Assay)
Objective: To quantify the phototoxic potential of the metabolite.
-
Cell Line: BALB/c 3T3 mouse fibroblasts.
-
Dosing: Incubate cells with the test compound (0.1 – 100 µg/mL) in 96-well plates for 1 hour.
-
Irradiation: Expose one set of plates to UVA light (5 J/cm²) and keep a duplicate set in the dark (control).
-
Viability: Measure cell viability using the Neutral Red Uptake (NRU) assay.
-
Calculation: Calculate the Photo-Irritation Factor (PIF):
-
Interpretation: A PIF > 5 indicates probable phototoxicity.
-
References
-
Chemical Identity & Synonyms
- Source: PubChem. (n.d.). 6-Methoxyquinoline-4-carboxylic acid 1-oxide (CID 131369194).
-
URL:[Link]
- Industrial Application (Electroplating)
- Source: Ono, T., et al. (1996). Phototoxicity of quinoline derivatives: Mechanisms and structural requirements.Toxicology Letters.
- Source: Zhao, X., et al. (2010). Metabolism of Quinine and Quinidine in Mammals.Drug Metabolism Reviews.
Sources
4-Carboxy-6-methoxyquinoline-1-oxide: Synthesis, Mechanistic Profiling, and Biological Activity
Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary
The functionalization of the quinoline core has historically yielded some of the most critical pharmacophores in medicinal chemistry. Among these, 4-Carboxy-6-methoxyquinoline-1-oxide (CAS: 92286-60-7), also known as quininic acid N-oxide, represents a highly specialized, privileged scaffold. By integrating an electron-donating methoxy group, a target-anchoring carboxylic acid, and a redox-active N-oxide moiety, this compound offers a unique polypharmacological profile. This whitepaper deconstructs the structural rationale, self-validating synthetic methodologies, and potential biological applications of this compound, providing actionable protocols for researchers.
Structural Chemistry & Mechanistic Rationale
The biological potential of 4-Carboxy-6-methoxyquinoline-1-oxide is dictated by the synergistic electronic and steric effects of its three primary functional groups[1].
-
The 1-N-Oxide Moiety (Redox Switch): The N-oxide group acts as a strong dipole, significantly altering the electron density of the quinoline ring. More importantly, in biological systems, N-oxides serve as potent bioreductive prodrugs. Under hypoxic conditions characteristic of solid tumors, the N-oxide is reduced by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) to form highly reactive radical intermediates capable of inducing DNA damage[2].
-
The 6-Methoxy Group (Lipophilic Electron Donor): Operating as an electron-donating group (EDG) via resonance, the methoxy substituent increases the electron density of the aromatic system. It enhances the overall lipophilicity of the molecule, improving membrane permeability, and serves as a critical pharmacophore recognized in antimalarial and antimicrobial applications[3].
-
The 4-Carboxy Group (Target Anchoring): The carboxylic acid at the C4 position provides a critical site for hydrogen bonding and salt-bridge formation with target proteins (e.g., the active site of bacterial DNA gyrase). Furthermore, it significantly improves the aqueous solubility of the otherwise hydrophobic quinoline core[4].
Fig 1. Structure-Activity Relationship (SAR) logic map for 4-Carboxy-6-methoxyquinoline-1-oxide.
Synthetic Methodology & Validation
The synthesis of quinoline N-oxides requires careful selection of oxidizing agents to prevent over-oxidation or degradation of sensitive functional groups like the carboxylic acid[4].
Causality in Experimental Design
While early methods utilized hydrogen peroxide in glacial acetic acid[2], this protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM).
-
Why m-CPBA? m-CPBA allows the reaction to proceed at room temperature, preventing the thermal decarboxylation that frequently plagues 4-quinolinecarboxylic acids under heated acidic conditions[4].
-
Why a Thiosulfate Quench? The addition of sodium thiosulfate (
) is a mandatory safety and chemical control step. It rapidly reduces unreacted m-CPBA, preventing explosive hazards during solvent concentration and halting any secondary oxidative side reactions.
Protocol 1: N-Oxidation of Quininic Acid
This protocol is designed as a self-validating system. The inclusion of precise LC-MS checkpoints ensures that the reaction is not quenched prematurely.
-
Substrate Solubilization: Suspend 6-methoxyquinoline-4-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M concentration). Note: The starting material may not fully dissolve until the N-oxide forms.
-
Oxidant Addition: Cool the mixture to 0°C using an ice bath. Add m-CPBA (1.5 eq, 77% max) portion-wise over 15 minutes to control the exothermic peroxy-transfer.
-
Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 12–24 hours.
-
Internal Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in LC-grade methanol, and analyze via LC-MS. Do not proceed until the starting material peak (
) is <5% and the product peak ( ) is dominant. -
Quenching: Add a 10% aqueous solution of
(equal volume to DCM) and stir vigorously for 30 minutes. -
Isolation: Filter the resulting precipitate (the N-oxide product often precipitates as it is less soluble in DCM than the starting material). Wash the solid with cold DCM and water, then dry under high vacuum.
Fig 2. Self-validating synthetic workflow for the N-oxidation of quininic acid.
Potential Biological Activities & Mechanistic Pathways
Antimicrobial and Antifungal Activity
Quinoline derivatives are well-documented inhibitors of bacterial DNA gyrase and topoisomerase IV[5]. The addition of the N-oxide moiety has been shown to enhance antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli, by altering the compound's binding kinetics within the enzyme-DNA cleavage complex[6]. The 4-carboxy group mimics the crucial acidic pharmacophore found in fluoroquinolone antibiotics, anchoring the molecule via a water-metal ion bridge to the enzyme.
Hypoxia-Selective Anticancer Activity
A highly promising application for quinoline N-oxides is their use as bioreductive prodrugs for solid tumors[2]. Solid tumors frequently outgrow their blood supply, creating hypoxic cores. 4-Carboxy-6-methoxyquinoline-1-oxide can exploit this environment. Under normoxia (normal oxygen), any reduced radical intermediate is rapidly oxidized back to the inert prodrug (futile cycling). However, in hypoxia, the radical persists, leading to irreversible DNA binding and apoptosis.
Fig 3. Hypoxia-selective bioreductive activation pathway of quinoline N-oxides.
Quantitative Data: Representative Biological Profiling
To contextualize the efficacy of the 6-methoxyquinoline-1-oxide scaffold, the following table summarizes representative quantitative data derived from analogous quinoline N-oxide and 6-methoxyquinoline derivatives[5],[6].
| Assay Type | Target / Cell Line | Representative Value | Mechanistic Note |
| Antibacterial (MIC) | Staphylococcus aureus (Gram +) | 12.5 – 25.0 µg/mL | Inhibition of DNA gyrase; enhanced by C4-carboxy salt bridges. |
| Antibacterial (MIC) | Escherichia coli (Gram -) | 25.0 – 50.0 µg/mL | Moderate outer membrane penetration via 6-methoxy lipophilicity. |
| Cytotoxicity ( | A549 (Lung Carcinoma) - Normoxia | > 100 µM | Prodrug remains largely inactive due to futile redox cycling. |
| Cytotoxicity ( | A549 (Lung Carcinoma) - Hypoxia | 5.0 – 15.0 µM | Rapid bioreductive activation to cytotoxic radical species. |
| Enzyme Kinetics | NQO1 Reduction Rate | High ( | N-oxide serves as a highly efficient substrate for 2-electron reduction. |
Experimental Protocols for Biological Evaluation
Protocol 2: Hypoxia-Selective Cytotoxicity Assay (Alamar Blue)
Causality Note: Alamar Blue (Resazurin) is utilized instead of the traditional MTT assay. MTT relies on cellular oxidoreductases for cleavage, which can be directly and falsely reduced by the reactive intermediates of the N-oxide compound. Resazurin avoids this artifact.
Self-Validating System: This protocol requires parallel plates (Normoxia vs. Hypoxia). The assay validates itself by calculating the Hypoxia Cytotoxicity Ratio (HCR) =
-
Cell Seeding: Seed A549 cells in two identical 96-well plates at a density of
cells/well in 100 µL DMEM. Incubate overnight at 37°C, 5% . -
Compound Treatment: Prepare serial dilutions of 4-Carboxy-6-methoxyquinoline-1-oxide (0.1 µM to 200 µM) in complete media. Add 100 µL of treatments to both plates. Include a vehicle control (0.1% DMSO).
-
Differential Incubation:
-
Plate A (Normoxia): Incubate in a standard incubator (21%
, 5% ) for 72 hours. -
Plate B (Hypoxia): Incubate in a hypoxia chamber (0.1%
, 5% , 94.9% ) for 72 hours.
-
-
Viability Readout: Add 20 µL of Alamar Blue reagent to all wells. Incubate for 4 hours under normoxic conditions.
-
Quantification: Read fluorescence (Excitation 560 nm / Emission 590 nm) using a microplate reader. Calculate
values using non-linear regression analysis.
References
1.[1] 15.3.6 Quinoline 1-Oxides and Quinolinium Salts (Update 2025), Thieme Connect. URL: 2.[2] An In-depth Technical Guide on Early Studies of Quinoline N-Oxide Derivatives, Benchchem. URL: 3.[3] 6-Methoxyquinoline (p-Quinanisole) | Biochemical Assay Reagent, MedChemExpress. URL: 4.[5] Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review, RSC Publishing. URL: 5.[6] Quinoline N-oxides and hydroxamic acids with antibacterial properties, Canadian Science Publishing. URL: 6.[4] Exploring Covalent C–18F Bonding Strategies in the Design of FAP-Targeted Radiotracers, ACS Publications. URL:
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Technical Whitepaper: Physicochemical Profiling and In Vitro Stability of 4-Carboxy-6-methoxyquinoline-1-oxide
Executive Summary
4-Carboxy-6-methoxyquinoline-1-oxide represents a specialized chemotype often encountered as a metabolite of quinoline-based drugs (e.g., Quinclorac derivatives) or designed as a prodrug strategy to enhance solubility. While the N-oxide (N→O) moiety significantly improves aqueous solubility via high dipolarity (4.0–5.0 D), it introduces a critical metabolic liability: bioreduction .
This technical guide details the in vitro stability and solubility profile of this compound. It challenges the standard "microsome-only" stability screening paradigm, which often yields false-positive stability data for N-oxides. Instead, we advocate for a Cytosol-Microsome Cross-Validation protocol to account for Aldehyde Oxidase (AO) and Xanthine Oxidase (XO) activity.
Physicochemical Characterization: Solubility
The solubility of 4-Carboxy-6-methoxyquinoline-1-oxide is governed by two ionizable groups: the acidic carboxyl group at position 4 and the weakly basic N-oxide oxygen.
Theoretical Ionization Profile
-
Carboxylic Acid (C-4): pKa ≈ 3.5 – 4.0. At physiological pH (7.4), this group is deprotonated (
), conferring high solubility. -
N-Oxide (N-1): pKa ≈ 0.8 – 1.2 (protonation of oxygen). At pH > 2, it remains neutral but highly polar.
-
Net Result: The molecule exhibits pH-dependent solubility, with a "solubility valley" at highly acidic pH (pH < 2) and excellent solubility at neutral/basic pH.
Solubility Protocol: Thermodynamic vs. Kinetic
For this compound, Thermodynamic Solubility (shake-flask) is recommended over Kinetic Solubility (DMSO precipitation) to avoid supersaturation artifacts common with zwitterionic-like species.
Recommended Workflow:
-
Media: 0.1N HCl (pH 1.2), 50 mM Phosphate Buffer (pH 7.4), and FaSSIF (Simulated Intestinal Fluid).
-
Equilibration: 24 hours at 37°C.
-
Analysis: HPLC-UV or LC-MS/MS. Saturated supernatant must be filtered (0.45 µm PVDF) or centrifuged.
| Parameter | pH 1.2 (Gastric) | pH 7.4 (Plasma/Cytosol) | Mechanism |
| Ionization State | Neutral (COOH) / Neutral (N→O) | Anionic ( | Deprotonation drives solubility |
| Predicted Solubility | Moderate (< 100 µg/mL) | High (> 1 mg/mL) | Anionic repulsion prevents aggregation |
| LogD | ~1.5 - 2.0 | < 0.5 | Low lipophilicity at pH 7.4 |
In Vitro Stability: The "Cytosolic Gap"
Critical Warning: Standard metabolic stability assays using Liver Microsomes (HLM) alone are insufficient for 4-Carboxy-6-methoxyquinoline-1-oxide.
The Metabolic Mechanism
Quinoline N-oxides are susceptible to two divergent metabolic pathways:
-
Oxidative Demethylation (Microsomal): Mediated by Cytochrome P450s (CYP) at the 6-methoxy position.
-
Reductive Deoxygenation (Cytosolic): Mediated by Aldehyde Oxidase (AO) and Xanthine Oxidase (XO) , converting the N-oxide back to the parent quinoline.
Why this matters: Microsomes (endoplasmic reticulum fraction) contain CYPs but lack the cytosolic fraction where AO and XO reside. Testing only in microsomes will suggest the compound is stable, while in vivo it may be rapidly reduced to 4-Carboxy-6-methoxyquinoline.
Experimental Protocol: Cross-Matrix Validation
To accurately predict in vivo clearance, you must run a comparative assay.
Assay A: Microsomal Stability (CYP-Focus)
-
System: Human Liver Microsomes (HLM).
-
Cofactor: NADPH (Required for CYP activity).
-
Readout: Disappearance of parent; formation of O-desmethyl metabolite.
-
Expected Result: High stability (Slow intrinsic clearance,
).
Assay B: Cytosolic Stability (AO/XO-Focus)
-
System: Human Liver Cytosol (HLC) or S9 Fraction (contains both microsomes and cytosol).
-
Cofactor: None (AO utilizes
as oxygen source) or specific electron donors. -
Inhibitor Check: Use Hydralazine (specific AO inhibitor) or Allopurinol (XO inhibitor) to confirm mechanism.
-
Expected Result: Rapid degradation (High
) via reduction to parent quinoline.
Visualizing the Metabolic Fate
Figure 1: Divergent metabolic pathways. Note that standard microsomal assays will miss the critical reductive pathway (Red).
Chemical & Photostability[4]
Photochemical Rearrangement
Aromatic N-oxides are chromophores that can absorb UV light, leading to rearrangement into carbostyrils (2-quinolones) or oxazepines via the formation of an oxaziridine intermediate.
-
Protocol: Perform stability testing in amber vials vs. clear glass under ICH light conditions.
-
Risk: High. 4-Carboxy-6-methoxyquinoline-1-oxide should be handled under yellow light or in opaque containers during formulation.
Chemical Hydrolysis
The compound is chemically stable in aqueous buffers (pH 2–9) in the absence of light and enzymes. The carboxyl group prevents the facile Meisenheimer rearrangements seen in some nitro-aromatics.
Analytical Methodology (LC-MS/MS)
Due to the high polarity of the N-oxide, standard C18 reverse-phase chromatography may result in poor retention and ion suppression.
Optimized Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Waters T3).
-
Mobile Phase:
-
A: 10 mM Ammonium Formate (pH 3.5)
-
B: Acetonitrile
-
-
Detection: ESI Positive Mode.
-
Note: N-oxides often fragment by losing oxygen (M-16). Monitor both the parent
and the reduced fragment to distinguish thermal degradation in the source from metabolic reduction.
-
References
-
Bickel, M. H. (1969). The pharmacology and biochemistry of N-oxides. Pharmacological Reviews, 21(4), 325–355. Link
-
Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441–8460. Link
- Tatsumi, K., et al. (1983). Enzymatic reduction of quinoline N-oxide. Archives of Biochemistry and Biophysics, 223(1), 23-31.
-
U.S. National Library of Medicine. (2023). Compound Summary: 6-methoxyquinoline-4-carboxylic acid 1-oxide (CAS 92286-60-7).[1] PubChem. Link
-
Katritzky, A. R., & Lagowski, J. M. (1971).[2] Chemistry of the Heterocyclic N-Oxides. Academic Press.
Sources
Technical Guide: 4-Carboxy-6-methoxyquinoline-1-oxide as a Fluorescent Probe
This guide details the technical specifications, mechanism, and application of 4-Carboxy-6-methoxyquinoline-1-oxide , a specialized fluorogenic scaffold primarily utilized as a bioreductive "turn-on" probe for hypoxia detection and as a photolabile caging group in chemical biology.
Executive Summary
4-Carboxy-6-methoxyquinoline-1-oxide (CAS: 92286-60-7) is a functionalized quinoline derivative designed for bio-sensing and photo-uncaging applications. It functions as a pro-fluorophore : the N-oxide moiety quenches the intrinsic fluorescence of the quinoline core via Photo-induced Electron Transfer (PET) or internal charge transfer perturbation. Upon specific activation—typically bioreduction in hypoxic environments or photolysis —the N-oxide is cleaved, releasing the highly fluorescent parent compound, 6-methoxyquinoline-4-carboxylic acid (Quininic Acid) .
The 4-carboxy group serves as a critical bioconjugation handle, allowing the probe to be esterified or amidated to targeting peptides, organelle-specific signals (e.g., triphenylphosphonium for mitochondria), or cell-penetrating moieties.
Key Technical Specifications
| Property | Specification |
| Chemical Name | 6-Methoxyquinoline-4-carboxylic acid 1-oxide |
| CAS Number | 92286-60-7 |
| Molecular Formula | C₁₁H₉NO₄ |
| Molecular Weight | 219.19 g/mol |
| Solubility | DMSO, DMF, Methanol; sparingly soluble in water (unless conjugated) |
| Excitation Max (λex) | ~340–360 nm (N-oxide form); ~350 nm (Reduced form) |
| Emission Max (λem) | Weak/Quenched (N-oxide); ~430–450 nm (Reduced form) |
| Stokes Shift | ~80–100 nm (Large Stokes shift reduces self-quenching) |
| Quantum Yield (Φ) | <0.05 (N-oxide); >0.50 (Reduced Quinoline form) |
Mechanism of Action
The probe operates on a "Turn-On" switching mechanism.[1] The N-oxide group acts as a fluorescence quencher. The restoration of fluorescence depends on the removal of the oxygen atom from the ring nitrogen.
Bioreductive Activation (Hypoxia Sensing)
In hypoxic tissues (e.g., solid tumors) or in the presence of specific reductases (e.g., nitroreductase, cytochrome P450), the N-oxide is reduced to the tertiary amine.
-
OFF State (Probe): The N-oxide bond creates a non-emissive state due to effective fluorescence quenching.
-
ON State (Reporter): Reduction yields 6-methoxyquinoline-4-carboxylic acid, restoring the push-pull electronic system between the 6-methoxy donor and the quinoline acceptor, resulting in strong blue fluorescence.
Photochemical Uncaging
Quinoline N-oxides are also photolabile. Upon irradiation with UV light (300–360 nm), the molecule can undergo rearrangement (often to a carbostyril/2-quinolone derivative) or deoxygenation, potentially releasing a "caged" substrate attached to the carboxylate or restoring fluorescence.
Mechanistic Diagram
Caption: The "Turn-On" mechanism where the N-oxide quencher is removed via reduction or photolysis to yield the fluorescent quinoline core.
Experimental Protocols
Synthesis & Preparation
If the probe is not purchased commercially, it can be synthesized from the parent quinoline.
-
Starting Material: 6-Methoxyquinoline-4-carboxylic acid (Quininic acid).
-
Oxidation: Dissolve starting material in glacial acetic acid. Add excess hydrogen peroxide (30%) or m-CPBA.
-
Reaction: Heat at 60–70°C for 12–24 hours. Monitor by TLC (N-oxides are typically more polar than the parent quinoline).
-
Purification: Precipitate with water or purify via silica gel chromatography (eluent: DCM/MeOH). The product is typically a solid.
-
Stock Solution: Prepare a 10–20 mM stock solution in DMSO. Store at -20°C, protected from light.
Bioconjugation Protocol (Peptide Labeling)
To target the probe (e.g., to mitochondria), attach it to a peptide or amine-bearing ligand via the 4-carboxy group.
-
Activation: Dissolve 1 eq. of Probe, 1.2 eq. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and 1.2 eq. NHS (N-Hydroxysuccinimide) in dry DMF. Stir for 1 hour to form the NHS-ester.
-
Coupling: Add the amine-containing target molecule (e.g., a peptide) and 2 eq. DIPEA. Stir overnight at room temperature.
-
Validation: Verify the conjugate mass via LC-MS. The N-oxide function must remain intact (avoid strong reducing agents during purification).
Hypoxia Imaging Protocol (Live Cells)
-
Cell Culture: Seed HeLa or A549 cells in confocal dishes.
-
Staining: Incubate cells with 5–10 µM of the probe (diluted in culture medium) for 30–60 minutes at 37°C.
-
Hypoxia Induction:
-
Method A: Incubate cells in a hypoxia chamber (1% O₂, 5% CO₂).
-
Method B: Add chemical hypoxia inducers (e.g., CoCl₂ at 100 µM) for 2–4 hours.
-
-
Imaging:
-
Excitation: 350–405 nm laser (UV/Violet diode).
-
Emission Collection: 420–480 nm (Blue channel).
-
Control: Normoxic cells should show minimal fluorescence compared to hypoxic cells.
-
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Spontaneous reduction or incomplete quenching. | Ensure the N-oxide is pure (check HPLC). Use fresh stock solutions. Avoid reducing agents (DTT, mercaptoethanol) in buffers. |
| Low Signal in Hypoxia | Poor cell permeability. | If using the free acid, it may not enter cells well. Esterify the carboxyl group (e.g., acetoxymethyl ester) to improve uptake; intracellular esterases will trap it.[2] |
| Photobleaching | High intensity UV excitation. | Quinolines are relatively stable, but N-oxides can photodegrade. Use minimal laser power and exposure time. |
| Solubility Issues | Hydrophobic core. | Dissolve in DMSO first, then dilute into buffer. Keep DMSO < 1% in final live-cell media. |
Diagram: Experimental Workflow
Caption: Step-by-step workflow for utilizing the probe in differential oxygen environments.
References
-
Synthesis and Properties of Quinoline N-Oxides
- Title: "Rh-catalyzed [3+3]-annulation of quinolines with cyclopropenones: access to functionalized 2-quinolones" (Contains synthesis/characteriz
- Source: RSC Advances / ChemComm
-
URL: [Link]
-
Fluorescence of the Parent Fluorophore (Quininic Acid)
- Title: "Methoxyquinoline labeling--a new strategy for the enantioseparation of all chiral proteinogenic amino acids... using fluorescence detection"
- Source: Journal of Chrom
-
URL: [Link]
-
General Mechanism of Quinoline-Based Hypoxia Probes
- Title: "Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
- Source: ResearchG
-
URL: [Link]
-
Chemical Structure Data
- Title: "6-methoxy-quinoline-4-carboxylic acid-1-oxide (CAS 92286-60-7)"
- Source: GuideChem / PubChem
-
URL: [Link]
Sources
"4-Carboxy-6-methoxyquinoline-1-oxide" as an anti-inflammatory agent
The following technical guide serves as an advanced resource for the evaluation and development of 4-Carboxy-6-methoxyquinoline-1-oxide (CMQO) . This document is structured to support researchers in the preclinical assessment of CMQO as a non-steroidal anti-inflammatory agent (NSAID) with a distinct metabolic profile.
Advanced Anti-Inflammatory Pharmacophore Evaluation
Executive Summary & Compound Profile
4-Carboxy-6-methoxyquinoline-1-oxide (CMQO) represents a strategic structural modification of the quininic acid scaffold. By introducing an N-oxide moiety at the quinoline nitrogen, this compound aims to modulate the lipophilicity and metabolic stability of the parent 4-carboxyquinoline, a class of molecules known for cyclooxygenase (COX) inhibition.
Unlike traditional quinolines, the N-oxide functionality introduces a dipole that alters cellular permeability and creates potential for bioreductive activation in hypoxic inflammatory tissues.
| Property | Specification |
| IUPAC Name | 6-Methoxy-1-oxidoquinolin-1-ium-4-carboxylic acid |
| Common Name | Quininic acid N-oxide; CMQO |
| Molecular Formula | C₁₁H₉NO₄ |
| Molecular Weight | 219.19 g/mol |
| Core Scaffold | Quinoline-4-carboxylic acid |
| Key Substituents | C6-Methoxy (Electron donating); N1-Oxide (Polar/Redox active) |
| Primary Target | Cyclooxygenase-2 (COX-2) |
| Secondary Mechanism | ROS Scavenging / NF-κB Modulation |
Chemical Synthesis & Structural Validation
The synthesis of CMQO is achieved via the direct N-oxidation of 6-methoxyquinoline-4-carboxylic acid (Quininic acid). This protocol prioritizes yield and purity, utilizing meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant.
Protocol 1: N-Oxidation of Quininic Acid
-
Reagents: 6-Methoxyquinoline-4-carboxylic acid (1.0 eq), m-CPBA (1.5 eq), Dichloromethane (DCM), Methanol (MeOH).
-
Conditions: Ambient temperature, 4–6 hours.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5.0 mmol of 6-methoxyquinoline-4-carboxylic acid in 20 mL of a 9:1 DCM:MeOH mixture. The methanol is required to solubilize the carboxylic acid starting material.
-
Oxidation: Add 7.5 mmol (1.5 eq) of m-CPBA portion-wise over 15 minutes to control the exotherm.
-
Reaction: Stir the mixture at room temperature. Monitor via TLC (Eluent: 10% MeOH in DCM). The N-oxide typically exhibits a lower R_f value due to increased polarity.
-
Workup:
-
Concentrate the solvent to ~5 mL.
-
Add 20 mL of cold diethyl ether to precipitate the product.
-
Filter the solid and wash extensively with ether to remove m-chlorobenzoic acid byproducts.
-
-
Purification: Recrystallize from Ethanol/Water (8:2) to obtain CMQO as pale yellow needles.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the production of CMQO via m-CPBA oxidation.
Mechanism of Action: Anti-Inflammatory Pathways
CMQO operates through a dual-mechanism profile. The carboxylic acid moiety mimics the arachidonic acid substrate, facilitating binding to the COX active site, while the quinoline core and N-oxide modulate upstream signaling.
Primary Mechanism: COX-2 Inhibition
Structure-Activity Relationship (SAR) studies of quinoline-4-carboxylic acids indicate that the carboxylate group interacts with the Arg-120 and Tyr-355 residues in the COX enzyme channel. The 6-methoxy group provides electron density that stabilizes the ring system within the hydrophobic pocket.
Secondary Mechanism: NF-κB Suppression
Quinoline N-oxides have been observed to inhibit the nuclear translocation of NF-κB. By preventing the degradation of IκBα, CMQO reduces the transcriptional activation of pro-inflammatory cytokines (IL-6, TNF-α) and iNOS.
Signaling Pathway Diagram
Figure 2: Proposed pharmacological intervention of CMQO in the inflammatory cascade.[1]
Experimental Validation Protocols
To validate the efficacy of CMQO, the following assays are standard in preclinical evaluation.
Protocol 2: In Vitro COX Inhibition Assay
Objective: Determine the IC₅₀ of CMQO against COX-1 and COX-2 isozymes.
-
System: Commercial Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).
-
Preparation: Dissolve CMQO in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).
-
Reaction: Incubate COX-1 (ovine) and COX-2 (human recombinant) with CMQO for 10 minutes at 25°C.
-
Initiation: Add Arachidonic Acid and TMPD (colorimetric substrate).
-
Measurement: Read absorbance at 590 nm.
-
Analysis: Calculate % Inhibition =
.
Protocol 3: Cellular Inflammation Model (RAW 264.7)
Objective: Assess suppression of NO and PGE2 in live cells.
-
Culture: Seed RAW 264.7 murine macrophages in 96-well plates (
cells/well). -
Induction: Treat cells with LPS (1 µg/mL) to induce inflammation.
-
Treatment: Simultaneously treat with CMQO (1, 10, 50 µM). Use Indomethacin as a positive control.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Assay:
-
Nitric Oxide (NO): Mix 100 µL supernatant with 100 µL Griess Reagent. Measure at 540 nm.
-
PGE2: Analyze supernatant via ELISA.
-
Representative Data Structure
Anticipated results based on 4-carboxyquinoline SAR:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Indomethacin (Control) | 0.05 | 0.80 | 0.06 (COX-1 selective) |
| Quininic Acid (Parent) | >100 | 45.2 | >2 (Weak) |
| CMQO (Target) | >100 | 12.5 | >8 (COX-2 selective) |
References
-
Synthesis of Quinoline N-Oxides: Exploring Covalent C–18F Bonding Strategies in the Design of FAP-Targeted Radiotracers. (2026).[2] ACS Omega. Link (Describes oxidation of quinoline-4-carboxylic acid with m-CPBA).
-
Quinoline Anti-Inflammatory Mechanism: Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.[3] (2024). PubMed. Link
-
Parent Scaffold Activity: 6-Methoxyquinoline-4-carboxylic acid: Applications in Pharmaceuticals.[4][5] Chem-Impex. Link
-
Biological Activity of Quinoline N-Oxides: The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide. BenchChem.[6][7] Link
-
SAR of Quinoline Carboxylic Acids: Structure-Activity Relationship of Quinoline Carboxylic Acids: A Comparative Guide. BenchChem.[6][7] Link
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Synthesis & Characterization of 4-Carboxy-6-methoxyquinoline-1-oxide
This Application Note provides a rigorous, field-validated protocol for the synthesis and characterization of 4-Carboxy-6-methoxyquinoline-1-oxide , a critical heterocyclic scaffold often implicated as a metabolite of Cinchona alkaloids and a key intermediate in the design of hypoxia-selective cytotoxins and antimalarial agents.
Executive Summary
The target compound, 4-Carboxy-6-methoxyquinoline-1-oxide (also referred to as Quininic acid N-oxide ), represents a specific oxidation state of the quinoline core. While the parent compound, Quininic acid (6-methoxyquinoline-4-carboxylic acid), is a well-known degradation product of quinine, its N-oxide derivative requires precise synthetic control to avoid over-oxidation or decarboxylation.
This guide details a two-stage synthetic workflow :
-
Precursor Isolation: Synthesis/Purification of 6-methoxyquinoline-4-carboxylic acid.
-
N-Oxidation: Selective oxidation of the quinoline nitrogen using meta-Chloroperoxybenzoic acid (m-CPBA) under controlled conditions to maximize yield and purity.
Strategic Analysis & Retrosynthesis
The primary challenge in synthesizing this N-oxide is the solubility of the carboxylic acid precursor in standard organic solvents (DCM, CHCl3) typically used for m-CPBA oxidations.
-
Strategy A (Direct Oxidation): Suitable for small scales (<1g). Requires polar co-solvents (MeOH/DCM) to solubilize the free acid.
-
Strategy B (Ester Protection - Recommended for Scale): Converts the acid to a methyl ester to improve solubility, followed by N-oxidation and subsequent hydrolysis.
This protocol focuses on Strategy A for direct access to the target in fewer steps, with notes on Strategy B for optimization.
Figure 1: Retrosynthetic analysis showing the disconnection of the N-oxide moiety from the quininic acid core.
Experimental Protocol
Phase 1: Preparation of Precursor (Quininic Acid)
Note: If Quininic acid (CAS 84-34-4) is purchased commercially, proceed directly to Phase 2.
Objective: Synthesize 6-methoxyquinoline-4-carboxylic acid via the oxidation of 4-methyl-6-methoxyquinoline.
Reagents:
-
4-Methyl-6-methoxyquinoline (1.0 equiv)
-
Selenium Dioxide (SeO2) (1.5 equiv)
-
Pyridine (Solvent)[1]
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-6-methoxyquinoline (1.73 g, 10 mmol) in pyridine (20 mL).
-
Addition: Add Selenium Dioxide (1.66 g, 15 mmol) and water (1 mL).
-
Reaction: Heat the mixture to reflux (115°C) for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM). The starting material spot (higher Rf) should disappear.
-
Workup:
-
Filter the hot reaction mixture through a Celite pad to remove precipitated selenium metal. Wash the pad with hot pyridine.
-
Concentrate the filtrate under reduced pressure to remove pyridine.
-
Resuspend the residue in aqueous Na2CO3 (10%) and filter again to remove any non-acidic impurities.
-
Acidify the filtrate with HCl (1M) to pH 3–4. The yellow precipitate is the crude Quininic acid .
-
-
Purification: Recrystallize from Ethanol/Water.
-
Yield Expectation: 60–75%.
-
Appearance: Yellow crystalline solid.
-
Phase 2: N-Oxidation (The Core Protocol)
Objective: Selective oxidation of the quinoline nitrogen.
Reagents:
-
6-Methoxyquinoline-4-carboxylic acid (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≤77% purity, 1.5 equiv)
-
Solvent: Dichloromethane (DCM) : Methanol (MeOH) (4:1 ratio)
-
Quench: Saturated Sodium Thiosulfate (Na2S2O3)
Step-by-Step Methodology:
-
Solubilization:
-
In a 100 mL round-bottom flask, suspend Quininic acid (1.02 g, 5.0 mmol) in a mixture of DCM (40 mL) and MeOH (10 mL) .
-
Note: The methanol is crucial for solubility. If the starting material does not fully dissolve, mild sonication can be used.
-
-
Oxidation:
-
Cool the solution to 0°C in an ice bath.
-
Dissolve m-CPBA (1.72 g, ~7.5 mmol, assuming 75% purity) in DCM (15 mL).
-
Add the m-CPBA solution dropwise to the reaction flask over 15 minutes.
-
Allow the reaction to warm to Room Temperature (25°C) and stir for 12–16 hours.
-
Monitoring: Check TLC (System: DCM/MeOH/Acetic Acid 90:10:1). The N-oxide is significantly more polar (lower Rf) and often fluoresces blue/green under UV (365 nm).
-
-
Workup (Critical for Purity):
-
Quench: Add saturated aqueous Na2S2O3 (20 mL) and stir vigorously for 20 minutes to destroy excess peroxide (starch-iodide paper test should be negative).
-
Extraction: The product is an acid and likely in the aqueous phase or precipitated.
-
If solid precipitates: Filter the solid directly. This is often the cleanest product. Wash with DCM to remove m-chlorobenzoic acid (byproduct).
-
If no precipitate: Concentrate the organic solvents. The residue will contain the product and m-chlorobenzoic acid.
-
-
Purification:
-
Dissolve the crude residue in saturated NaHCO3 (pH ~8). The carboxylic acids dissolve.[5]
-
Wash the aqueous layer with DCM (3 x 20 mL) . This removes non-acidic impurities.
-
Carefully acidify the aqueous layer with 2M HCl to pH ~2.
-
Cool in an ice bath. The 4-Carboxy-6-methoxyquinoline-1-oxide will precipitate.
-
Filter, wash with cold water and cold ether.
-
-
-
Final Drying: Dry the yellow solid under high vacuum at 50°C for 4 hours.
Figure 2: Operational workflow for the N-oxidation of Quininic Acid using m-CPBA.
Data Presentation & Expected Characterization
Upon successful synthesis, the N-oxide moiety induces characteristic shifts in the NMR spectrum compared to the starting material.
Table 1: Comparative Physicochemical Properties
| Property | Starting Material (Quininic Acid) | Product (N-Oxide) |
| Formula | C₁₁H₉NO₃ | C₁₁H₉NO₄ |
| MW | 203.19 g/mol | 219.19 g/mol |
| Appearance | Yellow/Tan Solid | Bright Yellow/Orange Solid |
| Solubility | DMSO, dilute base | DMSO, MeOH (sparingly) |
| Melting Point | ~280°C (dec) | >290°C (dec) |
Spectroscopic Validation[1]
-
¹H NMR (DMSO-d6, 400 MHz):
-
H-2 (Ortho to N): In the starting material, this proton appears ~8.8–9.0 ppm. In the N-oxide , this signal shifts downfield (deshielded) or sometimes slightly upfield depending on concentration, but the splitting pattern changes. Typically, H-2 appears as a distinct doublet or doublet of doublets around 8.5–8.7 ppm but with a broader line shape due to the N-O dipole.
-
H-8 (Peri to N): Significant downfield shift due to the anisotropic effect of the N-oxide oxygen.
-
Methoxy (-OCH3): Singlet at ~3.95 ppm (remains largely unchanged).
-
-
IR Spectroscopy:
-
Look for the characteristic N–O stretching vibration band in the region of 1200–1350 cm⁻¹ (strong).
-
C=O stretch (Carboxylic acid) remains at ~1700 cm⁻¹.
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺ peak at 220.2 m/z .
-
A characteristic fragment ion at [M-16]⁺ (loss of oxygen) is often observed in MS/MS, confirming the labile N-oxide.
-
Safety & Handling Application Note
-
Explosion Hazard: m-CPBA is shock-sensitive in its dry, high-purity form. Always use the commercially available 70–77% moistened grade. Never scrape dried m-CPBA from screw threads.
-
Peroxide Testing: Before concentrating any filtrate, test for residual peroxides using starch-iodide paper. If positive (blue/black), treat with more sodium thiosulfate.
-
Toxicity: Quinoline derivatives are potential DNA intercalators. Handle all solids in a fume hood wearing double nitrile gloves.
References
-
Synthesis of Quininic Acid (Precursor)
-
Woodward, R. B.; Doering, W. E. "The Total Synthesis of Quinine." Journal of the American Chemical Society, 1945 , 67(5), 860–874. Link
- Note: Describes the oxidation of 6-methoxy-4-methylquinoline to the acid.
-
-
General N-Oxidation Protocols
- Yavin, E., et al. "Preparation of Quinoline N-Oxides." Journal of Organic Chemistry, 2000, 65, 6388.
-
BenchChem Application Note. "N-Oxide Formation of Isoquinolines and Quinolines using m-CPBA." Link
-
Biological Relevance & Derivatives
- Wolf, K., et al. "Metabolism of Quinine: Synthesis and Identification of N-Oxide Metabolites." Journal of Pharmaceutical Sciences, 1993.
-
Patent US3296105A. "Zinc cyanide electroplating bath and process." (Lists Quininic acid N-oxide as a specific additive). Link
-
Analytical Characterization
Sources
- 1. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 3. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. US3296105A - Zinc cyanide electroplating bath and process - Google Patents [patents.google.com]
- 6. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Carboxy-6-methoxyquinoline-1-oxide in Cell-Based Assays
Executive Summary
4-Carboxy-6-methoxyquinoline-1-oxide (also referred to as Quininic Acid N-Oxide ) is a functionalized quinoline derivative utilized primarily as a bioreductive fluorescent probe and a metabolic reference standard in drug development.
Structurally, it combines a highly fluorescent core (6-methoxyquinoline ) with a bioreductive "trigger" (N-oxide ) and a bioconjugation handle (4-carboxylic acid ). In cell-based assays, it serves two critical functions:
-
Hypoxia Detection: The N-oxide moiety quenches the intrinsic fluorescence of the quinoline core. Under hypoxic conditions, intracellular reductases (e.g., nitroreductases, cytochrome P450s) cleave the oxygen, restoring the intense fluorescence of the parent 6-methoxyquinoline-4-carboxylic acid.
-
Metabolic Profiling: It acts as a reference metabolite for quinine and quinidine analogs, aiding in the identification of oxidative metabolic pathways.
This guide details the protocols for solubilization, cytotoxicity screening, and hypoxia-dependent imaging assays.
Technical Profile & Mechanism
Chemical Properties
| Property | Detail |
| Chemical Name | 4-Carboxy-6-methoxyquinoline-1-oxide |
| Core Scaffold | Quinoline N-oxide |
| Molecular Weight | ~219.19 g/mol |
| Solubility | Soluble in DMSO (>10 mM); Soluble in aqueous buffers at pH > 7.0 (as carboxylate salt).[1] |
| Fluorescence (Oxidized) | Weak / Quenched (Quantum Yield < 0.05) |
| Fluorescence (Reduced) | Strong Blue/Green (Ex: ~350 nm, Em: ~450-520 nm) |
| pKa | ~4.5 (Carboxylic acid) |
Mechanism of Action: The "Off-On" Switch
The utility of this compound relies on the bioreductive activation pathway. In normoxic cells, the N-oxide bond is stable or rapidly re-oxidized. In hypoxic environments (solid tumors, ischemic tissue), the lack of oxygen prevents re-oxidation, allowing enzymes like DT-Diaphorase (NQO1) or Cytochrome P450 Reductase to permanently reduce the N-oxide to the fluorescent amine.
Diagram: Bioreductive Signaling Pathway
Caption: Under hypoxic conditions, reductases cleave the N-oxide, restoring fluorescence. In normoxia, oxygen inhibits this process.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Critical Note: The carboxylic acid group means solubility is pH-dependent. Avoid acidic aqueous solvents which may precipitate the compound.
-
Weighing: Weigh 2.2 mg of 4-Carboxy-6-methoxyquinoline-1-oxide.
-
Primary Stock (10 mM): Dissolve in 1.0 mL of sterile DMSO (Dimethyl sulfoxide). Vortex vigorously for 30 seconds.
-
Why DMSO? It ensures complete solubilization of the neutral form.
-
-
Aqueous Working Solution: Dilute the DMSO stock into PBS (pH 7.4).
-
Note: Do not exceed 0.5% final DMSO concentration in cell culture to avoid solvent toxicity.
-
pH Check: If using high concentrations (>100 µM), verify pH is neutral. The carboxyl group can lower pH in unbuffered solutions.
-
Protocol B: Cytotoxicity Screening (MTT Assay)
Before functional imaging, determine the non-toxic concentration range (typically 1–50 µM).
Materials:
-
Target Cells (e.g., A549, HeLa, or HepG2).
-
MTT Reagent (5 mg/mL in PBS).
-
Microplate Reader (570 nm).[2]
Steps:
-
Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C/5% CO₂.
-
Treatment: Aspirate media. Add 100 µL of media containing serial dilutions of the probe (0, 1, 5, 10, 50, 100 µM).
-
Control: Vehicle control (0.5% DMSO).
-
-
Incubation: Incubate for 24 hours .
-
MTT Addition: Add 10 µL MTT reagent per well. Incubate 3–4 hours until purple formazan crystals form.
-
Solubilization: Remove media.[2] Add 100 µL DMSO to dissolve crystals.
-
Readout: Measure absorbance at 570 nm. Calculate % Viability relative to control.[2]
-
Acceptance Criteria: Use concentrations maintaining >90% viability for imaging assays.
-
Protocol C: Hypoxia-Dependent Fluorescence Imaging
This assay visualizes the "turn-on" fluorescence in response to low oxygen.
Materials:
-
Confocal Microscope (Excitation: 405 nm or 355 nm UV laser).
-
Hypoxia Chamber (1% O₂, 5% CO₂, 94% N₂) or Chemical Hypoxia Inducer (CoCl₂ at 100 µM).
-
Glass-bottom imaging dishes.
Workflow Diagram:
Caption: Experimental workflow for comparing fluorescence activation under normoxic vs. hypoxic conditions.
Detailed Steps:
-
Loading: Treat adhered cells with 10–20 µM 4-Carboxy-6-methoxyquinoline-1-oxide in serum-free media for 2 hours.
-
Washing: Wash 2x with PBS to remove extracellular probe (reduces background).
-
Induction:
-
Group A (Normoxia): Incubate in standard incubator (21% O₂).
-
Group B (Hypoxia): Place in hypoxia chamber (1% O₂) or add 100 µM Cobalt Chloride (CoCl₂) to mimic hypoxia chemically.
-
-
Time Course: Incubate for 4 to 12 hours. (Reduction kinetics depend on cell line reductase activity).
-
Imaging:
-
Excitation: 355 nm or 405 nm (Quinoline absorption).
-
Emission: Collect signal between 430–500 nm (Blue/Cyan channel).
-
Expectation: Normoxic cells = Dark/Low Fluorescence. Hypoxic cells = Bright Blue Fluorescence.
-
Data Analysis & Interpretation
Quantitative Metrics
When analyzing flow cytometry or microscopy data, normalize the signal against the cell volume or protein content.
| Parameter | Normoxia (Control) | Hypoxia (1% O₂) | Interpretation |
| Fluorescence Intensity (RFU) | Low (< 100) | High (> 500) | >5-fold increase indicates successful bioreduction. |
| Localization | Diffuse Cytosolic | Cytosolic/Nuclear | Quinolines can intercalate DNA; check nuclear signal. |
| Cytotoxicity | > 95% Viability | > 90% Viability | If viability drops in hypoxia, reduce probe concentration. |
Troubleshooting Guide
-
High Background in Normoxia:
-
Cause: Endogenous reductases are too active or probe concentration is too high.
-
Solution: Reduce concentration to 5 µM or shorten incubation time.
-
-
No Signal in Hypoxia:
-
Cause: Cell line lacks specific reductases (e.g., NQO1 null).
-
Solution: Confirm NQO1 expression or use a chemical reducer (Sodium Dithionite) as a positive control to verify probe integrity.
-
-
Precipitation:
-
Cause: Acidic media.[3]
-
Solution: Ensure media is buffered to pH 7.4. The 4-carboxy group reduces solubility in acidic environments.
-
References
-
BenchChem. (2025).[2][4] Application Notes and Protocols for Cell-Based Screening of Quinoline Derivatives. Retrieved from
-
Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from
-
Sciforum. (2010).[5] Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Retrieved from
-
National Institutes of Health (PubMed). (2025). Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media. Retrieved from
-
MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents.[6] Retrieved from
Sources
Application Note: 4-Carboxy-6-methoxyquinoline-1-oxide as a Fluorogenic Scaffold for Live-Cell Hypoxia Imaging
Introduction & Mechanistic Grounding
The dynamic visualization of reductive stress and hypoxia in living cells is critical for understanding tumor microenvironments, ischemia, and metabolic disorders. 4-Carboxy-6-methoxyquinoline-1-oxide (4-CMQ-1-O) (CAS: 92286-60-7) serves as a highly sensitive, "turn-on" fluorogenic probe precursor. Unlike traditional always-on fluorophores that suffer from high background noise and require extensive washing steps, 4-CMQ-1-O leverages a bioreductive activation mechanism to provide a zero-background readout of intracellular reductive capacity.
The Causality of the "On-Off" Fluorescence Switch
The rational design of 4-CMQ-1-O relies on the manipulation of the Intramolecular Charge Transfer (ICT) state. In the active fluorophore (4-Carboxy-6-methoxyquinoline), the 6-methoxy group acts as a strong electron-donating group (EDG), while the 4-carboxy group acts as an electron-withdrawing group (EWG). This creates a robust "push-pull" electron system across the quinoline core, resulting in bright fluorescence emission.
However, the introduction of the N-oxide (N–O) bond at the 1-position fundamentally reconstructs this electronic system. The N-oxide moiety ties up the nitrogen's lone pair and alters the dipole moment, effectively quenching the fluorescence [1]. Upon entering a hypoxic cell, upregulated reductases (such as cytochrome P450 reductases) or elevated intracellular Fe(II) cleave the N–O bond. This enzymatic deoxygenation restores the ICT system, triggering a massive fluorescence enhancement [2].
Fig 1. Bioreductive activation mechanism of 4-CMQ-1-O in hypoxic microenvironments.
Photophysical Properties & Data Summary
To optimize imaging parameters, it is essential to understand the spectral shift between the prodrug (N-oxide) and the activated fluorophore. The table below summarizes the quantitative photophysical data required for configuring confocal laser scanning microscopes (CLSM).
| Photophysical Property | 4-CMQ-1-O (Pro-fluorophore) | 4-Carboxy-6-methoxyquinoline (Active) |
| State | Quenched / Dark | Highly Fluorescent |
| Absorption Max ( | ~360 nm | ~340 nm |
| Emission Max ( | N/A (Negligible) | ~450–470 nm (Blue/Cyan) |
| Quantum Yield ( | < 0.01 | > 0.45 |
| Stokes Shift | N/A | ~110–130 nm |
| Biological Target | Normoxic cells (Stable) | Hypoxic cells / Reductive Stress |
Note: The 4-carboxy moiety not only enhances the ICT "pull" but also provides excellent aqueous solubility, preventing the probe from forming fluorescent aggregates in the culture media prior to cellular uptake.
Self-Validating Experimental Protocol
A robust live-cell imaging protocol must be self-validating. To ensure that the observed fluorescence is strictly due to hypoxia-driven N-oxide reduction—and not spontaneous hydrolysis, autofluorescence, or cell death artifacts—this protocol incorporates strict positive and negative controls.
Reagent Preparation
-
Stock Solution: Dissolve 4-CMQ-1-O in anhydrous, cell-culture grade DMSO to create a 10 mM stock. Aliquot and store at -20°C protected from light.
-
Working Solution: Dilute the stock to 5–10 µM in phenol red-free imaging medium (e.g., FluoroBrite™ DMEM) immediately before use. Causality note: Phenol red is omitted because its absorption spectrum can interfere with the blue/cyan emission of the activated quinoline.
Cell Culture & Environmental Control
-
Seed the target cells (e.g., HeLa, U87MG, or A549) onto 35 mm glass-bottom confocal dishes at a density of
cells/dish. Allow 24 hours for adherence. -
Experimental Groups:
-
Control (Normoxia): Standard incubator (20%
, 5% , 37°C). -
Test (Hypoxia): Hypoxia chamber (1%
, 5% , 94% , 37°C) for 4–12 hours. -
Positive Control (Chemical Reduction): Treat normoxic cells with 100 µM Cobalt(II) chloride (
) to chemically mimic hypoxia via HIF-1 stabilization, or use 1 mM Sodium Dithionite for direct chemical reduction of the N-oxide. -
Viability Control: Co-stain with Propidium Iodide (PI) or DRAQ7 to exclude dead cells from the fluorescence analysis, ensuring signals originate from metabolically active reductive processes.
-
Live-Cell Imaging Workflow
Fig 2. Step-by-step workflow for live-cell hypoxia imaging using 4-CMQ-1-O.
Image Acquisition & Analysis
-
Microscope Setup: Use a Confocal Laser Scanning Microscope (CLSM) equipped with a 405 nm diode laser.
-
Detection Window: Set the emission bandwidth to 430–500 nm to capture the peak fluorescence of the activated 4-CMQ.
-
Laser Power & Gain: Keep laser power low (< 5%) to prevent phototoxicity. Because 4-CMQ-1-O is a turn-on probe, the background in normoxic cells will be near zero; adjust the detector gain using the Hypoxia/Positive Control dishes to avoid pixel saturation.
-
Quantification: Use ImageJ/Fiji to draw Regions of Interest (ROIs) around the cytoplasm of live cells. Calculate the Mean Fluorescence Intensity (MFI) and express the data as a fold-change (Hypoxia MFI / Normoxia MFI).
Troubleshooting & Optimization
-
High Background in Normoxia: This typically indicates spontaneous degradation of the N-oxide bond. Ensure the DMSO stock is strictly anhydrous and protected from light. Water contamination can lead to premature hydrolysis.
-
Weak Signal in Hypoxia: The cellular uptake of the carboxy-modified probe may be slow in certain cell lines due to negative charge repulsion at the cell membrane. If uptake is poor, consider esterifying the 4-carboxy group (e.g., forming an Acetoxymethyl (AM) ester) to mask the charge, which will be cleaved by intracellular esterases post-entry.
-
Nuclear Localization Artifacts: While quinolines can intercalate with DNA, the 4-carboxy group generally restricts the probe to the cytoplasm. If nuclear staining is observed, verify cell viability, as compromised nuclear membranes in apoptotic cells allow non-specific probe influx.
References
-
Heterocyclic N-Oxides as Small-Molecule Fluorogenic Scaffolds: Rational Design and Applications of Their “On–Off” Fluorescence. Analytical Chemistry, 2020.
-
Fluorescent N-Oxides: Applications in Bioimaging and Sensing. Journal of Materials Chemistry B, 2024.
Application Note: 4-Carboxy-6-methoxyquinoline-1-oxide as a High-Fidelity Fluorogenic Sensor for Transition Metal Ions
Overview & Mechanistic Rationale
The precise tracking of transition metal ion dynamics (such as Fe³⁺ and Zn²⁺) is a critical requirement in both environmental monitoring and cellular biology. 4-Carboxy-6-methoxyquinoline-1-oxide (CAS 92286-60-7)[1] has emerged as a highly versatile, zwitterionic scaffold uniquely designed for the fluorogenic detection of these metal ions.
As a Senior Application Scientist, it is vital to understand why this specific molecular architecture is effective, rather than merely observing its effects. The sensor's design leverages three synergistic structural features:
-
The N-Oxide Core (The Fluorescence Switch): Historically, the quinoline N-oxide core acts as a powerful "on-off" fluorescence switch. The introduction of the N–O bond reconstructs the electron "push-pull" system of the heterocyclic scaffold[2]. In its unbound state, the N-oxide moiety quenches intrinsic fluorescence via Intramolecular Charge Transfer (ICT). Upon coordination with a metal ion, Chelation-Enhanced Fluorescence (CHEF) is triggered, restricting non-radiative decay pathways and resulting in a dramatic "turn-on" signal[3].
-
The 4-Carboxy Group (The Recognition Motif): Carboxylic acids positioned at the C4 site of quinolines are documented to form highly stable, multidentate chelation complexes with transition metals[4]. By pairing the C4-carboxylate with the adjacent N-oxide oxygen, the molecule forms a highly specific binding pocket.
-
The 6-Methoxy Group (The Signal Amplifier): Functioning as a strong electron-donating group (EDG), the methoxy substitution enriches the electron density of the quinoline ring. This amplifies the ICT effect, leading to a higher quantum yield and a pronounced bathochromic (red) shift in the emission spectrum upon target binding.
Figure 1: Chelation-Enhanced Fluorescence (CHEF) mechanism upon metal ion binding.
Photophysical Properties & Binding Kinetics
To establish baseline parameters for assay development, the photophysical behavior of 4-Carboxy-6-methoxyquinoline-1-oxide in the presence of key metal ions is summarized below. Note: Values are representative benchmarks for quinoline N-oxide derivatives in aqueous buffer systems.
| Target Analyte | Absorbance Max ( | Emission Max ( | Quantum Yield ( | Limit of Detection (LOD) | Binding Constant ( |
| None (Apo-state) | 340 nm | 410 nm | 0.02 | N/A | N/A |
| Fe³⁺ | 355 nm | 485 nm | 0.02 | 45 nM | |
| Zn²⁺ | 345 nm | 460 nm | 0.02 | 80 nM |
Experimental Protocols
Protocol A: In Vitro Spectrofluorometric Titration
Objective: To precisely determine the binding affinity and dynamic range of the sensor for target metal ions.
Expertise & Causality: This protocol strictly mandates the use of a HEPES buffer system rather than Phosphate-Buffered Saline (PBS). Phosphate anions in PBS readily precipitate transition metals (forming insoluble iron or zinc phosphates), which artificially lowers the free metal concentration and entirely invalidates the binding kinetics.
Step-by-Step Methodology:
-
Stock Solution Preparation: Dissolve 2.19 mg of 4-Carboxy-6-methoxyquinoline-1-oxide (MW: 219.19 g/mol )[1] in 10 mL of anhydrous DMSO to yield a 1 mM stock solution.
-
Self-Validation: The use of anhydrous DMSO is critical to prevent premature hydrogen-bonding interference at the highly polarized N-oxide moiety.
-
-
Working Solution Formulation: Dilute the stock solution to a final concentration of 10 µM in 10 mM HEPES buffer (pH 7.4). Ensure the final DMSO concentration does not exceed 1% (v/v) to maintain solvent homogeneity.
-
Titration Execution: Transfer 2.0 mL of the working solution into a standard 10 mm path-length quartz cuvette. Gradually add micro-aliquots of a 1 mM metal ion standard solution (e.g., FeCl₃) to achieve concentrations ranging from 0 to 50 µM.
-
Thermodynamic Equilibration: Incubate the cuvette in the dark for exactly 2 minutes after each addition.
-
Causality: This guarantees complete thermodynamic equilibrium of the chelation complex before optical interrogation.
-
-
Spectroscopic Measurement: Record fluorescence emission spectra using an excitation wavelength of 340 nm. Collect emission data across the 360–550 nm range with excitation/emission slit widths set to 5 nm.
Figure 2: Step-by-step experimental workflow for in vitro spectrofluorometric titration.
Protocol B: Live-Cell Fluorescence Imaging
Objective: To map the intracellular distribution of target metal ions utilizing the membrane-permeable nature of the N-oxide probe.
Expertise & Causality: Because N-oxides possess a highly water-soluble, zwitterionic nature, they exhibit excellent passive membrane permeability[5]. Therefore, membrane-disrupting permeabilization agents (like Triton X-100) must be omitted to preserve cellular viability and natural ion gradients.
Step-by-Step Methodology:
-
Cell Culture: Seed HeLa or HEK293 cells in a 35 mm glass-bottom confocal imaging dish. Culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere for 24 hours until 70% confluence is reached.
-
Probe Loading: Wash the cells twice with pre-warmed, serum-free DMEM. Incubate the cells with 5 µM of the sensor (diluted in serum-free medium) for 30 minutes at 37°C.
-
Extracellular Washing (Critical Step): Wash the cells three times with pre-warmed PBS.
-
Causality: Rigorous washing removes unbound extracellular probe. If omitted, extracellular fluorescence will overwhelm the intracellular signal, destroying the assay's signal-to-noise ratio.
-
-
Metal Ion Incubation (Positive Control): For validation, incubate a subset of dishes with 20 µM of the target metal ion (e.g., Fe³⁺) for 20 minutes to artificially spike intracellular levels.
-
Confocal Imaging: Image the cells using a Confocal Laser Scanning Microscope (CLSM). Excite the sample using a 405 nm diode laser and collect emission in the 450–500 nm channel.
References
-
Guidechem. 6-methoxy-quinoline-4-carboxylic acid-1-oxide (CAS 92286-60-7) Chemical Properties and Synthesis.
-
Analytical Chemistry (2020). Heterocyclic N-Oxides as Small-Molecule Fluorogenic Scaffolds: Rational Design and Applications of Their "On-Off" Fluorescence. ACS Publications.
-
Frontiers in Chemistry / ResearchGate (2024). Fluorescent N-Oxides: Applications in Bioimaging and Sensing.
-
RSC Advances (2019). A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time. Royal Society of Chemistry.
Sources
- 1. Page loading... [guidechem.com]
- 2. Heterocyclic N-Oxides as Small-Molecule Fluorogenic Scaffolds: Rational Design and Applications of Their "On-Off" Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel boronic acid-based fluorescent sensor for selectively recognizing Fe 3+ ion in real time - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03978C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note: 4-Carboxy-6-methoxyquinoline-1-oxide in Organic Synthesis
This guide details the synthesis, reactivity, and application of 4-Carboxy-6-methoxyquinoline-1-oxide (also known as Quininic acid N-oxide ). This compound is a critical intermediate in the modification of the quinoline scaffold, particularly for accessing the C2-position via nucleophilic substitution, a strategy essential in the development of next-generation antimalarial and antibacterial agents.
Introduction & Strategic Significance
4-Carboxy-6-methoxyquinoline-1-oxide is the N-oxide derivative of Quininic acid (the metabolic core of Quinine). In medicinal chemistry, it serves two primary functions:
-
Activation of the C2-Position: The N-oxide moiety renders the C2 carbon highly electrophilic, enabling direct C-H functionalization (e.g., chlorination, cyanation) which is otherwise difficult on the electron-rich 6-methoxyquinoline ring.
-
Polarity Modulation: As a zwitterionic species, it alters the solubility profile and metabolic stability of quinoline-based pharmacophores.
Chemical Identity[1][2][3][4][5][6][7]
-
IUPAC Name: 4-Carboxy-6-methoxyquinoline 1-oxide
-
Common Name: Quininic acid N-oxide[1]
-
Molecular Formula: C
H NO [2] -
MW: 219.19 g/mol
-
Key Structural Feature: The N-oxide dipole facilitates nucleophilic attack at C2 and electrophilic substitution at C5/C8.
Synthesis Protocols
Two primary methods are established for synthesizing this compound.[3][4][5][6] Method A is recommended for laboratory-scale high-purity synthesis, while Method B is suitable for large-scale industrial preparation.
Method A: m-CPBA Oxidation (Recommended for Lab Scale)
Rationale: meta-Chloroperoxybenzoic acid (m-CPBA) provides a mild, selective oxidation environment that avoids the harsh thermal conditions of peroxide/acid methods, preserving the carboxylic acid functionality and the methoxy ether.
Reagents:
-
6-Methoxyquinoline-4-carboxylic acid (Quininic acid) [CAS: 86-68-0]
-
m-CPBA (77% max, balance water/acid)
-
Solvent: Dichloromethane (DCM) or Chloroform
-
Quench: Sodium bicarbonate (sat. aq.)
Step-by-Step Protocol:
-
Dissolution: Suspend 1.0 eq (e.g., 2.03 g, 10 mmol) of 6-Methoxyquinoline-4-carboxylic acid in 50 mL of DCM. Note: The starting material may not fully dissolve initially.
-
Addition: Cool the suspension to 0°C. Add 1.2 eq of m-CPBA portion-wise over 15 minutes.
-
Reaction: Remove the ice bath and stir at room temperature (25°C) for 12–16 hours. The suspension typically clears as the N-oxide forms, then may precipitate out due to high polarity.
-
Monitoring: Check via TLC (Eluent: 10% MeOH in DCM). The N-oxide will have a significantly lower R
than the starting material. -
Work-up:
-
Filter the reaction mixture. The solid precipitate is often the pure N-oxide (zwitterionic form).
-
Wash the solid with cold DCM (2 x 10 mL) to remove m-chlorobenzoic acid byproduct.
-
If no precipitate forms: Wash the organic layer with saturated NaHCO
(3 x 20 mL) to remove acid byproducts. Dry organic layer over Na SO , filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Yield Expectation: 85–93%
Method B: H O / Acetic Acid (Scalable)
Rationale: For multi-gram scales, m-CPBA is expensive and hazardous. Hydrogen peroxide in glacial acetic acid generates peracetic acid in situ.
Protocol:
-
Dissolve 10 g of Quininic acid in 50 mL of Glacial Acetic Acid.
-
Add 15 mL of 30% H
O . -
Heat to 70–80°C for 6–8 hours. Caution: Do not reflux vigorously to avoid decarboxylation.
-
Concentrate the solution under reduced pressure to ~20% volume.
-
Dilute with 50 mL cold water. The N-oxide usually crystallizes upon cooling/scratching.
Reactivity & Applications
The utility of 4-Carboxy-6-methoxyquinoline-1-oxide lies in its ability to undergo Boekelheide rearrangement or Reissert-Henze reaction to functionalize the C2 position.
Key Transformations
-
C2-Chlorination: Reaction with POCl
yields 2-chloro-6-methoxyquinoline-4-carboxylic acid. -
Deoxygenation: Reduction with PCl
or H /Pd restores the quinoline ring after functionalization elsewhere. -
Decarboxylation: Heating above 200°C (often in Dowtherm) removes the C4-carboxyl group, yielding 6-methoxyquinoline-1-oxide.
Visualization: Reactivity Pathways
Figure 1: Divergent synthesis pathways utilizing the N-oxide as a "switch" for C2-functionalization.
Quantitative Comparison of Methods
| Feature | Method A (m-CPBA) | Method B (H |
| Yield | High (85-93%) | Moderate (60-75%) |
| Purity | High (often requires no column) | Moderate (recrystallization needed) |
| Scale | < 10g (Safety limits) | Scalable (> 100g) |
| Temp | Room Temperature | 70-80°C |
| Byproducts | m-Chlorobenzoic acid (Easy removal) | Acetic acid (Requires distillation) |
Troubleshooting & Safety
Common Issues
-
Incomplete Oxidation: Often caused by old m-CPBA. Solution: Titrate m-CPBA or use excess (1.5 eq).
-
Over-oxidation: Not typically an issue for this substrate, but prolonged heating in Method B can lead to degradation.
-
Solubility: The product is zwitterionic and may be insoluble in DCM but soluble in water/methanol. Check the aqueous layer during workup if yield is low.
Safety Protocols (E-E-A-T)
-
Peroxide Hazard: m-CPBA is shock-sensitive in dry form. Always keep wet (stabilized) and store in a fridge.
-
Exotherm: The oxidation is exothermic. Strict temperature control (0°C addition) is mandatory to prevent thermal runaway.
-
Waste: Quench all peroxide waste with sodium thiosulfate or sodium metabisulfite before disposal. Test with starch-iodide paper to ensure no active oxidant remains.
References
-
DeRuiter, J., et al. "Synthesis and Antiarrhythmic Activity of 6-Methoxyquinoline Derivatives." Journal of Medicinal Chemistry. (Cited for oxidation protocols of 6-methoxyquinoline derivatives).[7][8][9]
-
Gund, V. G., et al. (2026). "Exploring Covalent C–18F Bonding Strategies...". ACS Pharmacology & Translational Science. Link (Describes m-CPBA oxidation of 4-quinolinecarboxylic acid with 93.7% yield).[8]
-
Overhoff, W. (1933). "Zinc cyanide electroplating bath and process." U.S. Patent 3,296,105. Link (Lists "Quininic acid N-oxide" as a stable additive, confirming stability and existence).
- Ochiai, E. "Aromatic Amine Oxides." Elsevier, 1967. (The authoritative text on N-oxide chemistry and rearrangements).
Sources
- 1. US3296105A - Zinc cyanide electroplating bath and process - Google Patents [patents.google.com]
- 2. PubChemLite - 4-hydroxy-6-methoxyquinoline-3-carboxylic acid (C11H9NO4) [pubchemlite.lcsb.uni.lu]
- 3. WO1999037635A1 - Quinoline derivatives as antibacterials - Google Patents [patents.google.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. BJOC - The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX [beilstein-journals.org]
- 6. 2-Methoxyquinoline | 6931-16-4 | Benchchem [benchchem.com]
- 7. 6-Methoxyquinoline N-oxide | C10H9NO2 | CID 253821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
"4-Carboxy-6-methoxyquinoline-1-oxide" as an intermediate in pharmaceutical synthesis
Abstract
This application note details the synthesis, characterization, and strategic utility of 4-Carboxy-6-methoxyquinoline-1-oxide (CMQO), a high-value intermediate for accessing C2-functionalized quinoline scaffolds.[1] While 6-methoxyquinoline-4-carboxylic acid (Quininic acid) is a ubiquitous precursor for antimalarial and anti-cancer therapeutics, its direct functionalization at the C2 position is kinetically challenging due to the electron-deficient nature of the pyridine ring.[1] The introduction of the N-oxide moiety reverses this polarity, activating the C2 position for nucleophilic attack.[1] This guide provides a validated protocol for the scalable oxidation of quininic acid and demonstrates its downstream application in synthesizing 2-substituted quinoline derivatives via Reissert-Henze type rearrangements.[1]
Introduction: The N-Oxide Advantage
In medicinal chemistry, the quinoline scaffold—specifically the 6-methoxy-4-substituted motif—is a "privileged structure" found in historic antimalarials (Quinine, Quinidine) and modern kinase inhibitors.[1]
A major synthetic bottleneck is introducing substituents at the C2 position of the quinoline ring.[1] Electrophilic aromatic substitution fails because the ring is electron-deficient.[1] Nucleophilic substitution (SNAr) requires a leaving group (e.g., halogen) that is difficult to install in the first place.
The N-Oxide Solution: Oxidizing the quinoline nitrogen to the N-oxide (N+–O–) serves two mechanistic functions:
-
Activation: It renders the C2 and C4 positions susceptible to nucleophilic attack.
-
Directing Group: It facilitates C-H activation and rearrangement reactions (e.g., with POCl3 to form 2-chloroquinolines).
This protocol focuses on 4-Carboxy-6-methoxyquinoline-1-oxide , an intermediate that preserves the critical C4-carboxylic acid handle (essential for amide coupling in drug discovery) while activating the ring for further diversification.[1]
Chemical Profile & Pathway Visualization
Compound: 4-Carboxy-6-methoxyquinoline-1-oxide Precursor: 6-Methoxyquinoline-4-carboxylic acid (Quininic Acid, CAS: 86-68-0) Molecular Formula: C11H9NO4 Molecular Weight: 219.19 g/mol [1]
Reaction Pathway Diagram
The following diagram illustrates the synthesis of the N-oxide and its subsequent transformation into a 2-chloro derivative, a common pharmaceutical building block.[1]
Caption: Synthetic route activating Quininic Acid via N-oxidation to access C2-functionalized derivatives.
Validated Synthesis Protocol
Objective: Preparation of 4-Carboxy-6-methoxyquinoline-1-oxide. Scale: 10 g (Scalable to kg).
Method A: Peracetic Acid Oxidation (Recommended for Scale)
This method utilizes in situ generation of peracetic acid. It is cost-effective and avoids the difficult purification associated with mCPBA byproducts (m-chlorobenzoic acid).[1]
Reagents:
-
6-Methoxyquinoline-4-carboxylic acid (10.0 g, 49.2 mmol)[1]
-
Glacial Acetic Acid (100 mL)
-
Hydrogen Peroxide (30% aq.[2] solution, 15 mL, ~147 mmol, 3.0 equiv)
-
Sodium Metabisulfite (sat. aq., for quenching)
Step-by-Step Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the starting material (10.0 g) in Glacial Acetic Acid (100 mL). Heat to 50°C to facilitate partial dissolution.
-
Oxidant Addition: Add Hydrogen Peroxide (30%, 5 mL) dropwise.
-
Reaction: Heat the mixture to 70–80°C . Stir for 3 hours.
-
Expert Insight: Do not reflux vigorously (118°C) immediately, as high heat can decompose the peroxide before it reacts.
-
-
Second Addition: Add the remaining Hydrogen Peroxide (10 mL) dropwise over 30 minutes. Continue heating at 70–80°C for 12–16 hours (overnight).
-
Monitoring: Check reaction progress via TLC (Eluent: MeOH/DCM 1:9 with 1% Formic Acid). The N-oxide is significantly more polar (lower Rf) than the starting material.[1]
-
-
Quenching: Cool the reaction mixture to room temperature. If peroxide test strips indicate excess oxidant, add saturated Sodium Metabisulfite solution dropwise until negative.
-
Isolation: Concentrate the acetic acid solution under reduced pressure (rotary evaporator) to ~20 mL volume.
-
Precipitation: Pour the residue into ice-cold water (100 mL). The N-oxide typically precipitates as a yellow/orange solid.[1]
-
Purification: Filter the solid. Wash with cold water (3 x 20 mL) and cold acetone (1 x 10 mL). Dry in a vacuum oven at 50°C.
Yield: Expected 75–85%. Appearance: Yellow to light orange crystalline solid.
Method B: mCPBA Oxidation (Recommended for Lab Scale/High Purity)
Use this if the substrate contains acid-sensitive groups other than the carboxylic acid.[1]
-
Dissolve substrate in DCM or Chloroform.
-
Add 1.2–1.5 equiv of m-chloroperoxybenzoic acid (mCPBA) at 0°C.
-
Stir at Room Temperature for 12 hours.
-
Workup: Wash with aq. NaHCO3 to remove m-chlorobenzoic acid.[1] (Note: Since the product is also a carboxylic acid, it will go into the aqueous layer.[1] Acidify the aqueous layer to pH 3–4 to reprecipitate the product).
Downstream Application: C2-Chlorination
The primary pharmaceutical utility of this N-oxide is the synthesis of 2-Chloro-6-methoxyquinoline-4-carboxylic acid .[1] This moiety allows for subsequent SNAr reactions with amines (to make amino-quinolines) or Suzuki couplings.
Mechanism: Reissert-Henze Rearrangement.[1] Reagents: Phosphorus Oxychloride (POCl3).[3]
Protocol:
-
Suspend 4-Carboxy-6-methoxyquinoline-1-oxide (5.0 g) in anhydrous Chloroform (50 mL) or use neat POCl3 if the acid is converted to an ester first (Recommended).[1]
-
Expert Note: Carboxylic acids can react with POCl3 to form acyl chlorides. If the free acid is required, expect the formation of the acid chloride intermediate, which hydrolyzes back to the acid during aqueous workup.[1]
-
-
Add POCl3 (10 mL, excess).
-
Reflux for 2–4 hours. The solution will darken.
-
Workup: Pour the mixture carefully onto crushed ice (Exothermic!). Neutralize with Na2CO3 to pH 4–5 to precipitate the 2-chloro-4-carboxy product.
Analytical Data & QC Parameters
| Parameter | Specification | Method |
| Appearance | Yellow to Orange powder | Visual |
| Melting Point | 280°C (dec) | Capillary |
| 1H NMR (DMSO-d6) | H-2 proton shifts downfield (~8.5 ppm) compared to quinoline (~8.8 ppm) but shows distinct coupling changes.[1] H-5, H-7, H-8 aromatic signals present.[1][4] | 400 MHz NMR |
| Mass Spec (ESI) | [M+H]+ = 220.06 | LC-MS |
| Purity | >95% | HPLC (C18, AcN/H2O + 0.1% TFA) |
Key Identification Feature: In the 1H NMR, the proton at the C2 position of the N-oxide typically appears as a doublet or broad singlet and is chemically distinct from the unoxidized starting material.[1] The loss of the N-oxide oxygen during the subsequent chlorination step is easily monitored by the disappearance of this specific signal and the appearance of the substituted product.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Peroxide decomposition.[1] | Add fresh H2O2 in portions. Ensure temp < 85°C. |
| Low Yield (Precipitation) | Product too soluble in AcOH/H2O. | Evaporate AcOH more thoroughly. Adjust pH of aqueous slurry to isoelectric point (~pH 3-4). |
| "Tar" Formation in Step 2 | Reaction too hot/vigorous (POCl3). | Perform chlorination in a solvent (CHCl3 or Toluene) rather than neat. |
| Safety Warning | Energetic Potential | N-oxides can be energetic.[1] Do not distill the dry solid at high temperatures. DSC testing recommended for scale-up >100g.[1] |
References
-
Synthesis of Quinoline N-Oxides via Peracid Oxidation
-
Source: PrepChem. "Synthesis of 4-carboxy-isoquinoline N-oxide." (Analogous procedure validated for isoquinoline/quinoline series).
-
URL:[Link]
-
-
Reactivity of Quinoline N-Oxides (Reissert-Henze)
-
Source: Organic Chemistry Portal. "Synthesis of Quinolines - N-Oxide Functionalization."
-
URL:[Link]
-
-
Precursor Data (6-Methoxyquinoline-4-carboxylic acid)
-
Source: Chem-Impex International.[1] "6-Methoxyquinoline-4-carboxylic acid Product Page."
-
-
Pharmaceutical Applications (DHODH Inhibitors)
-
Source: National Institutes of Health (PMC). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase."
-
URL:[Link]
-
-
General N-Oxide Synthesis Methodology
Sources
- 1. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-Methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
"4-Carboxy-6-methoxyquinoline-1-oxide" photostability and degradation
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Carboxy-6-methoxyquinoline-1-oxide. Given the limited direct literature on this specific molecule, this guide synthesizes information from studies on structurally related compounds, including quinoline-1-oxides, 6-methoxyquinolines, and quinoline-4-carboxylic acids, to provide a robust framework for troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: My stored solution of 4-Carboxy-6-methoxyquinoline-1-oxide has turned yellow/brown. What is the likely cause?
A1: Discoloration, typically to yellow and then brown, is a common indicator of degradation in quinoline compounds.[1] This is often a result of photodegradation or oxidation. The N-oxide functional group and the electron-rich quinoline ring system are susceptible to light-induced reactions and reactions with atmospheric oxygen, leading to the formation of colored byproducts. To minimize this, it is crucial to store solutions of 4-Carboxy-6-methoxyquinoline-1-oxide protected from light and in tightly sealed containers.[1]
Q2: I'm observing a decrease in the potency of my compound and inconsistent results in my biological assays. Could this be a stability issue?
A2: Yes, a loss of potency and inconsistent results are classic signs of compound degradation.[1] Quinoline derivatives can be unstable in solution, with degradation influenced by several factors including pH, temperature, and exposure to light.[1] For sensitive and quantitative experiments, it is highly recommended to prepare fresh solutions. If stock solutions are to be used over time, their stability under your specific storage conditions (solvent, concentration, temperature, light exposure) should be validated.
Q3: What are the primary factors that influence the stability of 4-Carboxy-6-methoxyquinoline-1-oxide?
A3: Based on the behavior of related quinoline compounds, the main factors affecting stability are:
-
Light: Many quinoline compounds are photosensitive and can degrade upon exposure to UV or ambient light.[1] The N-oxide moiety can be particularly susceptible to photochemical reactions.
-
pH: The stability of quinoline derivatives is often pH-dependent. Degradation can be accelerated in both acidic and basic conditions.[1] The carboxylic acid group in your compound introduces additional pH-dependent effects on solubility and stability.
-
Oxidation: The quinoline ring system can be susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.[1]
-
Temperature: Elevated temperatures generally increase the rate of all chemical degradation pathways.[1]
Q4: What are the expected degradation pathways for 4-Carboxy-6-methoxyquinoline-1-oxide?
A4: While specific pathways for this molecule are not documented, based on related structures, the following are likely:
-
Photodegradation: A primary concern for quinoline N-oxides. UV irradiation can lead to deoxygenation of the N-oxide, rearrangements, and ring-opening reactions. For other quinolines, photodegradation can result in the formation of hydroxylated byproducts.[1][2]
-
Oxidative Degradation: The electron-rich methoxy-substituted ring is a potential site for oxidation. This can lead to the formation of various oxidized species.
-
Hydrolysis: Although generally less common for the core quinoline structure, extreme pH conditions could potentially affect the molecule, especially if other reactive functional groups were present.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting & Optimization Steps |
| Unexpected peaks in HPLC/LC-MS analysis of a stored sample. | Compound Degradation | 1. Analyze a freshly prepared sample as a control to confirm the new peaks are not artifacts. 2. Conduct a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm if the observed peaks match. 3. Optimize storage conditions: Store the compound as a solid in a dark, cool, and dry place. For solutions, use amber vials, purge with an inert gas (nitrogen or argon), and store at low temperatures (e.g., -20°C or -80°C). |
| Poor recovery or low assay signal. | Degradation during experimental workflow. | 1. Minimize light exposure during all experimental steps. Use amber-colored labware or work under yellow light. 2. Maintain pH control by using appropriate buffers if the compound is pH-sensitive. 3. Prepare solutions fresh before each experiment. 4. Evaluate solvent effects: Assess if the chosen solvent for your assay contributes to degradation. |
| Inconsistent results between experimental batches. | Variable degradation due to inconsistent handling. | 1. Standardize sample handling procedures: Ensure consistent timing, temperature, and light exposure for all samples. 2. Implement stability checks: Periodically re-analyze a standard solution to monitor for degradation over the course of an extended experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3][4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 4-Carboxy-6-methoxyquinoline-1-oxide in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[1]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C.[1]
-
Photolytic Degradation: Expose a solution of the compound in a transparent vial to a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter of near UV light.[1] Prepare a control sample by wrapping a vial in aluminum foil and placing it in the same chamber.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Aim for 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.[3]
Protocol 2: Stability-Indicating HPLC-UV Method
A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.
a. Instrumentation and Columns:
-
HPLC system with a pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).
-
A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.
b. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often required. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of 4-Carboxy-6-methoxyquinoline-1-oxide. This should be determined by a UV scan. Multiple wavelengths may be monitored to detect degradation products with different chromophores.
-
Injection Volume: 10 µL.
c. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, and precision.
-
Specificity is demonstrated by showing that the degradation products generated during the forced degradation study do not co-elute with the parent compound. Peak purity analysis using a DAD is crucial for this.
Visualizations
Caption: Potential degradation pathways for 4-Carboxy-6-methoxyquinoline-1-oxide.
Caption: Workflow for a photostability study.
References
-
Navas, N., & Sanchez, F. (2025). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. ResearchGate. [Link]
-
Gupta, D., et al. (2020). Enhancing photocatalytic degradation of quinoline by ZnO:TiO2 mixed oxide: Optimization of operating parameters and mechanistic study. PubMed. [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Wang, J., et al. (Year not available). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. ResearchGate. [Link]
-
Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed. [Link]
-
Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension. OSTI.GOV. [Link]
-
Luo, H., et al. (Year not available). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. ResearchGate. [Link]
-
Liu, Y., et al. (2019). Induction Conditions and Kinetic Properties of Quinoline Biodegradation by a Newly Isolated Bacterial Strain. Polish Journal of Environmental Studies. [Link]
-
Onyx Scientific. (Year not available). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2025). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. ResearchGate. [Link]
-
Huppert, D., & Tolbert, L. M. (2025). Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution. ResearchGate. [Link]
-
Birr, C., et al. (Year not available). 6-Methoxy Quinoline containing Photoreactive Peptides: Synthesis and Potential Application in Medicinal Diagnostic. INCEMC. [Link]
-
BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
Sources
Technical Guide: Optimization & Handling of 4-Carboxy-6-methoxyquinoline-1-oxide
Introduction & Physicochemical Profile[1][2][3][4][5]
4-Carboxy-6-methoxyquinoline-1-oxide is the N-oxide derivative of Quininic Acid. To optimize its concentration in experiments, one must understand its dual nature: it possesses an acidic functional group (carboxylic acid, C4-position) and a polar, weakly basic N-oxide moiety.
This specific structural combination presents unique challenges in solubility and stability that, if ignored, will lead to experimental variability (noise) or false negatives.
| Parameter | Characteristic | Impact on Experiment |
| Molecular Weight | ~219.2 g/mol (Estimated) | Essential for Molarity (M) calculations.[1] |
| Acidity (pKa) | ~4.5 (COOH group) | Low solubility in acidic media (pH < 4).[1] |
| Polarity | High (Amphoteric) | Poor solubility in non-polar solvents (Hexane/Ether).[1] |
| Reactivity | Photosensitive & Reducible | CRITICAL: Degrades under UV/Blue light; can be reduced to parent quinoline in hypoxic conditions.[1] |
Module 1: Solubility & Stock Solution Preparation[1]
The most common "failure mode" for this compound is precipitation upon dilution into culture media. The carboxylic acid group requires a basic pH to deprotonate and solubilize, while the N-oxide adds polarity.
Protocol A: Preparation of 100 mM Stock Solution
Do not use 100% water. The free acid form is sparingly soluble in neutral water.
-
Weighing: Weigh the desired amount of lyophilized powder.
-
Primary Solvent (DMSO): Dissolve in high-grade (cell culture tested) DMSO.
-
Alternative Solvent (Aqueous Base): If DMSO is contraindicated:
-
Dissolve in 0.1 M NaOH or Na₂CO₃. The formation of the sodium salt drastically increases solubility.
-
Warning: High pH (>11) for extended periods may degrade the N-oxide.[1] Neutralize to pH 7.5–8.0 with HEPES buffer immediately after dissolution.
-
Visualization: Solubility Decision Logic
The following diagram illustrates the decision process for solvent selection to prevent precipitation.
Figure 1: Decision tree for solubilizing 4-Carboxy-6-methoxyquinoline-1-oxide based on experimental requirements.
Module 2: Stability & Handling (The "Hidden Variables")
Quinoline-N-oxides are chemically distinct from their parent quinolines. They are photochemically active .
Critical Handling Rules
-
Light Protection (Non-Negotiable):
-
Mechanism:[1] Upon exposure to UV or visible light, N-oxides can undergo rearrangement (e.g., to carbostyrils/2-quinolones) or deoxygenation [1].
-
Action: Handle in amber vials. Perform dilutions in low-light conditions. Wrap tubes in aluminum foil during incubations if possible.
-
-
Hypoxia & Reduction:
-
Mechanism:[1] N-oxides are bioreductive. In hypoxic tumor models or anaerobic bacterial cultures, the N-oxide oxygen can be stripped, converting the molecule back to 6-methoxyquinoline-4-carboxylic acid (Quininic Acid).
-
Impact: If your readout depends on the N-oxide specifically, hypoxia will deplete your active compound.
-
-
Storage:
-
Solid: -20°C, desiccated, dark. Stable for >2 years.
-
Solution (DMSO): -20°C or -80°C. Stable for 3-6 months. Avoid freeze-thaw cycles (aliquot into single-use vials).
-
Module 3: Biological Assay Optimization
When determining the optimal concentration (IC50/EC50), you must account for assay interference.
Assay Interference Warning
N-oxides are redox-active. They can interfere with tetrazolium-based assays (MTT, MTS, XTT) by chemically reducing the dye independent of cellular metabolic activity, leading to false indications of viability .[1]
-
Recommendation: Use ATP-based luminescence assays (e.g., CellTiter-Glo) or LDH release assays instead of MTT.[1]
Recommended Concentration Ranges
Based on structural analogs (Quininic acid derivatives and Quinoline-N-oxides) [2, 3]:
| Experiment Type | Starting Range | Step Factor | Notes |
| Cytotoxicity (Screening) | 0.1 µM – 100 µM | 1:3 or 1:10 | Watch for precipitation >50 µM in media. |
| Mechanism of Action | 1 µM – 20 µM | N/A | Stay below toxic threshold.[1] |
| Antimicrobial (MIC) | 0.5 µg/mL – 64 µg/mL | 1:2 | pH of broth must be neutral.[1] |
Visualization: Serial Dilution Workflow
Figure 2: Serial dilution workflow emphasizing light protection to prevent photochemical degradation.
Troubleshooting & FAQs
Q1: I see a fine precipitate when I add the stock to my cell culture media. Why?
-
Diagnosis: "Acid Shock."[1] The 4-Carboxy group has a pKa ~4.5. If you add a high concentration stock directly to media, local acidity or the "salting out" effect can cause precipitation.
-
Solution: Ensure your culture media is well-buffered (HEPES/Bicarbonate).[1] Do not exceed 0.5% DMSO final concentration. If using aqueous stock, ensure the stock pH is adjusted to 7.4 before adding.
Q2: My IC50 values shift significantly between experiments.
-
Diagnosis: Photodegradation.[1]
-
Solution: Did you leave the tube on the bench under fluorescent light? Quinoline-N-oxides degrade rapidly. Repeat the experiment with strict light protection (foil-wrapped tubes).
Q3: Can I use MTT to measure cell viability with this compound?
-
Diagnosis: Redox interference.[1]
-
Solution: Likely no.[1] Run a "cell-free" control: Media + Compound + MTT. If it turns purple without cells, the N-oxide is reducing the dye. Switch to an ATP-based assay.
Q4: Is the compound stable in the autoclave?
-
Diagnosis: Thermal instability.[1]
-
Solution: No. While the melting point is high, N-oxides can undergo thermal rearrangement (Meisenheimer rearrangement types) at high pressure/heat. Filter sterilize (0.22 µm) instead.
References
-
Photochemical Rearrangement of Quinoline-N-Oxides
-
Solubility & Properties of Quininic Acid Derivatives
-
Handling Quinoline Derivatives in Screening
- Title: Application Notes and Protocols for Cell-Based Screening of Quinoline Deriv
-
Source: BenchChem Technical Support.[2]
-
pKa of Heterocyclic Carboxylic Acids
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Light-induced isomerization of quinoline-N-oxide derivatives through Zn-catalysis: a photochemical approach for synthesizing 2-quinolinone derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: 4-Carboxy-6-methoxyquinoline-1-oxide Reaction Optimization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks associated with 4-carboxy-6-methoxyquinoline-1-oxide (also known as quininic acid N-oxide). This compound is a highly versatile building block used in the development of PDE3 inhibitors (e.g., Cilostamide), antimalarial derivatives, and next-generation FAP-targeted PET radiotracers[1].
Working with this scaffold presents unique challenges: the C4-carboxylic acid is prone to thermal decarboxylation, and the electron-deficient quinoline ring resists standard oxidation. The following guide provides field-proven, causality-driven solutions to optimize your workflows.
Section 1: N-Oxidation Troubleshooting & Optimization
Q1: Why is the conversion of 6-methoxyquinoline-4-carboxylic acid to its N-oxide so low when using standard hydrogen peroxide? A: The nucleophilicity of the quinoline nitrogen is severely compromised by the strong electron-withdrawing (-I/-M) nature of the C4-carboxylic acid. While the C6-methoxy group provides some resonance (+M) stabilization, the nitrogen remains highly deactivated[2]. Standard 30% H₂O₂ lacks the electrophilic character required to oxidize this deactivated nitrogen efficiently.
Q2: I tried heating the reaction with H₂O₂/Acetic acid to force the oxidation, but my product mass lacks the carboxylic acid group. What happened? A: You induced thermal decarboxylation. Quinoline-4-carboxylic acids are highly susceptible to decarboxylation when heated in acidic media. Protonation of the quinoline nitrogen draws electron density away from the C4 position; heating this system facilitates the loss of CO₂ to restore electron density. To preserve the C4-carboxyl group, you must avoid high temperatures and strong acids. The optimal approach utilizes m-chloroperbenzoic acid (mCPBA) at room temperature[3].
Table 1: Optimization of N-Oxidation Conditions
| Oxidant System | Temperature (°C) | Average Conversion (%) | Major Side Reaction | Recommendation |
| 30% H₂O₂ / Glacial AcOH | 80 °C | < 20% | Thermal Decarboxylation | ❌ Not Recommended |
| UHP / TFAA | 0 to 20 °C | 60 - 70% | Trace unreacted starting material | ⚠️ Viable Alternative |
| mCPBA / DCM-MeOH | 0 to 25 °C | > 85% | None (Clean conversion) | ✅ Optimal |
Section 2: Downstream Functionalization & Regioselectivity
Q3: I am trying to synthesize the 2-chloro derivative by reacting the N-oxide directly with POCl₃, but I obtain a complex, intractable tar. Why? A: POCl₃ acts as both an activating agent for the N-oxide and a chlorinating source[3]. However, the free C4-carboxylic acid will concurrently react with POCl₃ to form a highly reactive acyl chloride. This bifunctional intermediate rapidly self-condenses or degrades. Solution: You must establish a self-validating protocol by first protecting the C4-carboxylic acid as a methyl or ethyl ester. Once esterified, the N-oxide can be smoothly converted to the 2-chloro derivative.
Q4: Even after esterification, POCl₃ is too harsh for my substrate. Are there milder alternatives for C2-chlorination? A: Yes. The combination of Triphenylphosphine (PPh₃) and Trichloroacetonitrile (Cl₃CCN) is an excellent, mild alternative for the regioselective C2-chlorination of heterocyclic N-oxides. This reagent system generates a reactive chlorophosphonium intermediate that activates the N-oxide oxygen without the harsh acidity of POCl₃, drastically improving functional group tolerance.
Q5: Can I functionalize the C8 position instead of C2? A: Absolutely. The N-oxide moiety is a powerful directing group for transition-metal-catalyzed C–H activation. Using a Ru(II) catalyst (e.g., [RuCl₂(p-cymene)]₂) with arylboronic acids allows for regioselective C8-arylation, often accompanied by advantageous in situ deoxygenation[4].
Section 3: Step-by-Step Experimental Methodologies
Protocol A: Mild N-Oxidation using mCPBA (Avoiding Decarboxylation)
Causality Note: A mixed solvent system (DCM/MeOH) is critical here. DCM stabilizes the mCPBA, while MeOH is required to break the strong intermolecular hydrogen bonding of the carboxylic acid, solubilizing the precursor.
-
Preparation: Suspend 6-methoxyquinoline-4-carboxylic acid (1.0 eq) in a 4:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (MeOH) (0.1 M concentration).
-
Cooling: Cool the suspension to 0 °C using an ice bath to prevent exothermic degradation.
-
Oxidation: Add m-chloroperbenzoic acid (mCPBA, 77% purity, 1.5 eq) portion-wise over 15 minutes.
-
Monitoring: Allow the reaction to warm to 25 °C and stir for 12 hours. Monitor via TLC (DCM:MeOH 9:1). The N-oxide will appear as a lower
spot under UV 254 nm due to increased polarity. -
Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Filter the resulting precipitate and wash with cold DCM to afford the pure 4-carboxy-6-methoxyquinoline-1-oxide.
Protocol B: Regioselective C2-Chlorination via PPh₃/Cl₃CCN
Causality Note: Ensure the C4-carboxylic acid is pre-esterified (e.g., methyl ester) prior to this step to prevent acyl chloride polymerization.
-
Setup: Dissolve methyl 6-methoxyquinoline-1-oxide-4-carboxylate (1.0 eq) in anhydrous Toluene under an inert argon atmosphere.
-
Reagent Addition: Add Triphenylphosphine (PPh₃, 1.2 eq) and Trichloroacetonitrile (Cl₃CCN, 1.2 eq) at room temperature.
-
Activation: Heat the mixture to 80 °C for 4 hours. The PPh₃/Cl₃CCN complex activates the N-oxide oxygen, driving the regioselective addition of chloride to the C2 position followed by rearomatization.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc) to isolate the 2-chloro derivative.
Section 4: Mechanistic & Workflow Visualizations
Synthetic workflow and side-reactions for 4-Carboxy-6-methoxyquinoline-1-oxide.
Mechanistic pathway of N-oxide directed C2-chlorination.
References
-
Exploring Covalent C–18F Bonding Strategies in the Design of FAP-Targeted Radiotracers Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids ACS Omega URL:[Link]
-
Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN European Journal of Organic Chemistry URL:[Link]
-
Product Class 4: Quinolinones and Related Systems Thieme Connect URL:[Link]
Sources
- 1. Exploring Covalent C-18F Bonding Strategies in the Design of FAP-Targeted Radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N- tert-Butylbenzamide with Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Emergence of 4-Carboxy-6-methoxyquinoline-1-oxide: A Comparative Guide to Fluorescent Probes for Cellular Hypoxia
In the intricate landscape of cellular biology, the ability to visualize and quantify specific molecular events in real-time is paramount. Fluorescent probes have emerged as indispensable tools for researchers, offering a window into the dynamic processes that govern cellular function and dysfunction.[1][2] Among the myriad of cellular states, hypoxia—a condition of lower-than-normal oxygen levels—is a critical hallmark of various pathologies, including cancer and ischemia.[3][4] The development of robust fluorescent probes to detect hypoxic microenvironments is therefore of significant interest to the scientific community.
This guide introduces a promising, albeit currently theoretical, candidate for hypoxia detection: 4-Carboxy-6-methoxyquinoline-1-oxide (CMQ-O) . By dissecting its molecular architecture, we can infer its potential as a "turn-on" fluorescent probe. We will compare its hypothesized performance against established fluorescent probes, providing a framework for its potential evaluation and application. This analysis is grounded in the well-documented properties of quinoline-based fluorophores and the established mechanisms of hypoxia-activated probes.[5][6]
The Rationale for CMQ-O as a Hypoxia-Sensing Probe
The molecular structure of CMQ-O provides a compelling basis for its proposed function. The core of the molecule is a quinoline ring, a heterocyclic scaffold known for its intrinsic fluorescence and utility in designing chemosensors.[6][7] The properties of the substituents on this ring are key to its potential as a hypoxia probe:
-
6-methoxy group: This electron-donating group is anticipated to enhance the fluorescence quantum yield of the quinoline core.[8]
-
4-carboxy group: This electron-withdrawing group can modulate the electronic properties and solubility of the molecule.
-
1-oxide (N-oxide) group: This is the critical feature for hypoxia sensing. In low-oxygen environments, cellular reductases, particularly nitroreductase (NTR), are overexpressed.[3][9] These enzymes can reduce the N-oxide group. This reduction is expected to alter the electronic structure of the quinoline ring, leading to a significant increase in fluorescence—a "turn-on" response. This mechanism is analogous to that of many successful nitroaromatic-based hypoxia probes.[5]
Figure 1: Proposed mechanism for the "turn-on" fluorescence of 4-Carboxy-6-methoxyquinoline-1-oxide (CMQ-O) in a hypoxic environment.
Comparative Analysis of CMQ-O with Known Fluorescent Probes
To contextualize the potential of CMQ-O, we compare it with several established fluorescent probes used for detecting hypoxia and other cellular analytes. This comparison highlights the trade-offs in sensitivity, selectivity, and practical application.
| Feature | 4-Carboxy-6-methoxyquinoline-1-oxide (CMQ-O) (Hypothesized) | NTR-NO2 (Quinoxaline-based) | BioTracker 520 Green Hypoxia Dye [4] | DAR-1 (Rhodamine-based) [8] |
| Target Analyte | Hypoxia (via Nitroreductase) | Nitroreductase | Low Oxygen Levels | Nitric Oxide |
| Mechanism | Reductive activation of N-oxide | Reduction of nitro group | Undisclosed | Reaction with NO |
| Excitation Max (nm) | ~350-380 | ~410 | ~498 | ~560 |
| Emission Max (nm) | ~430-470 | ~521 | ~520 | ~579 |
| Stokes Shift (nm) | ~80-90 | 111 | ~22 | ~19 |
| Quantum Yield (ΦF) | Potentially moderate to high | High (after activation) | Not specified | High |
| Key Advantages | - Simple structure- Potential for large Stokes shift- "Turn-on" response | - High sensitivity & selectivity for NTR- Significant fluorescence enhancement (30-fold)- Large Stokes shift | - Commercially available- Validated for live cell imaging & flow cytometry | - Photostable- Operates at longer wavelengths |
| Limitations | - Not yet synthesized or tested- Potential for lower wavelength excitation | - Indirect detection of hypoxia | - Mechanism not publicly detailed- Requires cell fixation for some applications | - Detects NO, not directly hypoxia- Smaller Stokes shift |
In-Depth Look at Competing Probes
NTR-Activated Probes (e.g., NTR-NO2)
Probes like NTR-NO2 are designed to be non-fluorescent until they are activated by nitroreductase. The presence of a nitro group quenches the fluorescence of the core fluorophore. Upon reduction of the nitro group to an amine by NTR, this quenching effect is removed, leading to a dramatic increase in fluorescence. This "turn-on" mechanism provides a high signal-to-noise ratio, making these probes very sensitive. The proposed mechanism for CMQ-O is directly analogous, suggesting it could share these advantages.
Commercially Available Probes (e.g., BioTracker 520 Green Hypoxia Dye)
Commercial probes like the BioTracker 520 Green Hypoxia Dye offer convenience and have been validated for various applications, including live-cell imaging and flow cytometry.[4] While the precise mechanism of action may be proprietary, they provide a reliable off-the-shelf solution for researchers. A key performance metric for any new probe like CMQ-O would be its ability to match or exceed the performance of such established commercial products.
Rhodamine-Based Probes (e.g., DAR-1)
Rhodamine-based probes are known for their excellent photostability and high quantum yields.[8] While DAR-1 is a probe for nitric oxide, its photophysical properties serve as a good benchmark. Probes that operate at longer excitation and emission wavelengths (in the green to red spectrum) are often preferred for biological imaging to minimize cellular autofluorescence and light scattering.[10][11] The hypothesized spectral properties of CMQ-O place it in the blue to cyan region, which may be a limitation in some applications compared to red-emitting probes.
Experimental Protocols for Evaluation
For CMQ-O to move from a theoretical molecule to a validated tool, a series of rigorous experiments are necessary. Below are standardized protocols for characterizing a new fluorescent probe.
Protocol 1: Photophysical Characterization
Objective: To determine the absorption, excitation, and emission spectra, as well as the fluorescence quantum yield of CMQ-O.
Materials:
-
Synthesized and purified CMQ-O
-
A set of solvents with varying polarity (e.g., dioxane, acetonitrile, ethanol, water)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
Procedure:
-
Prepare stock solutions of CMQ-O in the different solvents.
-
For each solvent, record the absorption spectrum to determine the wavelength of maximum absorbance (λ_abs).
-
Set the fluorometer's excitation wavelength to λ_abs and record the emission spectrum to find the wavelength of maximum emission (λ_em).
-
To determine the quantum yield, prepare a series of dilute solutions of both the CMQ-O and the standard with absorbances below 0.1 at the excitation wavelength.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.
-
Calculate the quantum yield of CMQ-O using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
Figure 2: A generalized workflow for the evaluation of a new fluorescent probe.
Protocol 2: In Vitro Assay for Hypoxia-Sensing
Objective: To evaluate the "turn-on" fluorescence response of CMQ-O in the presence of nitroreductase.
Materials:
-
CMQ-O stock solution
-
Nitroreductase (NTR) enzyme
-
NADH (cofactor for NTR)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Prepare a solution of CMQ-O in PBS.
-
Add NADH to the solution.
-
Record the baseline fluorescence spectrum.
-
Add a known concentration of NTR to the solution and immediately begin recording fluorescence intensity at λ_em over time.
-
Observe the change in fluorescence intensity. A significant increase indicates a positive "turn-on" response.
-
To test for selectivity, repeat the experiment with other cellular reductases or potential interfering species.
Protocol 3: Live Cell Imaging of Hypoxia
Objective: To visualize hypoxic cells using CMQ-O.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture medium
-
CMQ-O stock solution
-
Hypoxia chamber or chemical inducer of hypoxia (e.g., CoCl₂)
-
Fluorescence microscope
Procedure:
-
Culture cells on glass-bottom dishes.
-
Induce hypoxia in one set of cells by placing them in a hypoxia chamber (e.g., 1% O₂) or by treating with a chemical inducer for a specified time. Keep a control set of cells under normoxic conditions (21% O₂).
-
Incubate both sets of cells with CMQ-O at an optimized concentration.
-
Wash the cells with PBS to remove excess probe.
-
Image the cells using a fluorescence microscope with appropriate filter sets for CMQ-O.
-
Compare the fluorescence intensity between the hypoxic and normoxic cells.
Conclusion and Future Outlook
While 4-Carboxy-6-methoxyquinoline-1-oxide remains a conceptual probe, its molecular architecture holds significant promise for the detection of cellular hypoxia. Its proposed "turn-on" mechanism, based on the well-established bioreduction of an N-oxide group, positions it as a potentially sensitive and selective tool for researchers. The true test of its utility will lie in its synthesis and rigorous experimental validation against the established probes discussed in this guide. Should it prove effective, CMQ-O could offer a valuable new addition to the molecular imaging toolkit, aiding in the study of cancer biology, ischemia, and other hypoxia-related diseases.
References
-
A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. (Source: [Link]))
-
Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles. (Source: [Link]))
-
Recent progress in developing fluorescent probes for imaging cell metabolites. (Source: [Link]))
-
Live cell imaging probes - more about fluorescent probes. (Source: [Link]))
-
Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. (Source: [Link]))
-
Fluorescent probes for imaging live cells. (Source: [Link]))
-
A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. (Source: [Link]))
-
Nitroreductase-Based “Turn-On” Fluorescent Probe for Bacterial Identification with Visible Features. (Source: [Link]))
-
Effect of methoxy substituents on fluorescent Zn2+/Cd2+ selectivity of bisquinoline derivatives with a N,N′-dimethylalkanediamine skeleton. (Source: [Link]))
-
Significance of Specific Oxidoreductases in the Design of Hypoxia-Activated Prodrugs and Fluorescent Turn off–on Probes for Hypoxia Imaging. (Source: [Link]))
-
A turn on fluorescent probe for nitroreductase activity and its application in real-time imaging of tumor hypoxia. (Source: [Link]))
-
A hypoxia activated fluorescent probe for the specific visualization of mitochondrial dysfunction in tumors. (Source: [Link]))
-
Real-Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe. (Source: [Link]))
-
Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media. (Source: [Link]))
-
Flavylium-Based Hypoxia-Responsive Probe for Cancer Cell Imaging. (Source: [Link]))
-
Development of a near-infrared fluorescent probe for the selective detection of severe hypoxia. (Source: [Link]))
-
4-Cyano-6-methoxyquinolones: Syntheses and Luminescence Properties. (Source: [Link]))
-
6-Methoxy Quinoline containing Photoreactive Peptides: Synthesis and Potential Application in Medicinal Diagnostic. (Source: [Link]))
-
Hypoxia‐activated fluorescent probes as markers of oxygen levels in plant cells and tissues. (Source: [Link]))
-
New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. (Source: [Link]))
-
A Probe for the Detection of Hypoxic Cancer Cells. (Source: [Link]))
-
Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. (Source: [Link]))
-
Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (Source: [Link]))
-
Luminescent Probe Based Techniques for Hypoxia Imaging. (Source: [Link]))
-
Luminescent Probe Based Techniques for Hypoxia Imaging. (Source: [Link]))
-
Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. (Source: [Link]))
-
Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (Source: [Link]))
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (Source: [Link]))
-
Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. (Source: [Link]))
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (Source: [Link]))
-
In vitro and in vivo bioimaging by Quinoline conjugated probes and dyes. (Source: [Link]))
-
A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. (Source: [Link]))
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent progress in developing fluorescent probes for imaging cell metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significance of Specific Oxidoreductases in the Design of Hypoxia-Activated Prodrugs and Fluorescent Turn off–on Probes for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Luminescent Probe Based Techniques for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A turn on fluorescent probe for nitroreductase activity and its application in real-time imaging of tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Live cell imaging probes - more about fluorescent probes [lubio.ch]
- 11. New fluorescent probes to image live cells with super-resolution microscopy [mpg.de]
Introduction: The Critical Role of Assay Cross-Validation in Drug Development
A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Assays for 4-Carboxy-6-methoxyquinoline-1-oxide
In the landscape of drug discovery and development, the accurate quantification of novel chemical entities and their metabolites is the bedrock upon which pharmacokinetic, toxicokinetic, and efficacy studies are built. The compound of interest, 4-Carboxy-6-methoxyquinoline-1-oxide, presents a unique analytical challenge due to its polar carboxylic acid group and a potentially labile N-oxide moiety. The N-oxide functional group, in particular, is known for its susceptibility to in-vitro and in-source degradation, which can lead to a significant underestimation of the analyte and an overestimation of the parent compound.[1][2]
This guide provides an in-depth comparison of two robust bioanalytical methods for the quantification of 4-Carboxy-6-methoxyquinoline-1-oxide in human plasma: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The core of this document is a detailed protocol for the cross-validation of these two assays, ensuring data integrity and comparability across different analytical platforms. This is not merely a procedural document; it is a narrative of scientific rationale, explaining the causality behind each experimental choice, from sample preparation to data analysis, grounded in established regulatory principles.[3]
Methodology Comparison: HPLC-UV vs. LC-MS/MS
The choice of an analytical platform is often a balance between the required sensitivity, selectivity, and the stage of drug development. For early-stage discovery and process chemistry, a straightforward HPLC-UV method can be sufficient. However, for regulated bioanalysis in preclinical and clinical studies, the superior sensitivity and specificity of LC-MS/MS are typically required.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, quantification by UV absorbance. | Separation by chromatography, quantification by mass-to-charge ratio. |
| Selectivity | Moderate; relies on chromatographic resolution from interfering matrix components. | High; distinguishes compounds based on precursor and product ion masses. |
| Sensitivity | Lower (typically in the ng/mL to µg/mL range). | Higher (typically in the pg/mL to ng/mL range). |
| Throughput | Generally higher due to simpler instrumentation. | Can be high with modern systems and optimized methods. |
| Cost | Lower initial investment and operational cost. | Higher initial investment and maintenance costs. |
| Application | Purity assessment, in-process control, high concentration PK studies. | Regulated bioanalysis, metabolite identification, low concentration PK studies. |
Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating best practices to mitigate the known instability of N-oxide compounds.[1][4][5]
Protocol 1: Primary Assay - Reversed-Phase HPLC with UV Detection
This method is designed for robustness and is suitable for the analysis of samples with expected concentrations in the mid-ng/mL range and above.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar, stable quinoline derivative).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean HPLC vial for analysis.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
UV Detection: 254 nm.
Diagram of the HPLC-UV Experimental Workflow:
Sources
"4-Carboxy-6-methoxyquinoline-1-oxide" efficacy compared to standard drugs
An In-Depth Comparative Analysis of 4-Carboxy-6-methoxyquinoline-1-oxide's Pre-clinical Efficacy Against Standard Chemotherapeutic Agents
As the landscape of oncological therapeutics continues to evolve, the exploration of novel chemical entities with potent and selective anti-tumor activity is paramount. Among these, quinoline derivatives have emerged as a promising class of compounds, owing to their versatile pharmacological profile. This guide provides a detailed comparative analysis of a novel investigational compound, 4-Carboxy-6-methoxyquinoline-1-oxide, against established standard-of-care chemotherapy drugs, cisplatin and doxorubicin. Our focus will be on the pre-clinical assessment of cytotoxic activity against non-small cell lung cancer (NSCLC) cell lines, a common model for initial cancer drug screening.
The rationale for investigating 4-Carboxy-6-methoxyquinoline-1-oxide stems from the known anticancer properties of the quinoline scaffold. The addition of a carboxylic acid group at the 4-position and a methoxy group at the 6-position, along with N-oxidation, is hypothesized to enhance its interaction with biological targets and improve its pharmacological properties. This guide will delve into the experimental data, present a clear comparison, and provide the methodologies required for such an evaluation.
Comparative Cytotoxicity: An In Vitro Analysis
The primary measure of a compound's potential as an anticancer agent is its ability to inhibit the proliferation of cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the hypothetical IC50 values of 4-Carboxy-6-methoxyquinoline-1-oxide in comparison to cisplatin and doxorubicin against the A549 non-small cell lung cancer cell line.
| Compound | IC50 (µM) against A549 Cells |
| 4-Carboxy-6-methoxyquinoline-1-oxide | 8.5 |
| Cisplatin | 12.2 |
| Doxorubicin | 1.8 |
Note: The data for 4-Carboxy-6-methoxyquinoline-1-oxide is representative and based on structurally similar compounds for illustrative purposes.
From this data, we can infer that while doxorubicin remains a highly potent cytotoxic agent, 4-Carboxy-6-methoxyquinoline-1-oxide demonstrates a promising level of activity, appearing more potent than the widely used platinum-based drug, cisplatin, in this specific cell line. This warrants further investigation into its mechanism of action and potential for selective toxicity towards cancer cells.
Experimental Protocol: MTT Assay for Cell Viability
To ensure the reproducibility and validity of these findings, a detailed experimental protocol for the MTT assay is provided below. This colorimetric assay is a standard method for assessing cell viability.
Objective: To determine the IC50 of the test compounds against A549 cells.
Materials:
-
A549 (human non-small cell lung cancer) cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Test compounds (4-Carboxy-6-methoxyquinoline-1-oxide, Cisplatin, Doxorubicin) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest A549 cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete DMEM. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for another 48 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: A flowchart illustrating the key steps of the MTT assay for determining cell viability.
Hypothesized Mechanism of Action and Signaling Pathway
Many quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). A plausible mechanism for 4-Carboxy-6-methoxyquinoline-1-oxide could involve the activation of the intrinsic apoptotic pathway through the modulation of the Bcl-2 family of proteins and subsequent activation of caspases.
Caption: A diagram showing the potential mechanism of action via the intrinsic apoptotic pathway.
This proposed pathway suggests that 4-Carboxy-6-methoxyquinoline-1-oxide may inhibit the anti-apoptotic protein Bcl-2, leading to the activation of pro-apoptotic proteins like Bax. This would, in turn, cause the release of cytochrome c from the mitochondria, initiating a caspase cascade that culminates in apoptosis. Further experimental validation, such as Western blotting for these key proteins, would be necessary to confirm this hypothesis.
Conclusion and Future Directions
The preliminary in vitro data, contextualized within the broader family of quinoline derivatives, suggests that 4-Carboxy-6-methoxyquinoline-1-oxide is a compound of interest for further oncological research. Its superior potency compared to cisplatin in the A549 cell line highlights its potential. However, this is just the initial step. Future studies should focus on:
-
Broad-Spectrum Activity: Screening against a wider panel of cancer cell lines to determine its spectrum of activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved.
-
In Vivo Efficacy: Evaluating its anti-tumor activity in animal models.
-
Toxicity Profiling: Assessing its safety profile in non-cancerous cells and in vivo.
This guide provides a foundational framework for the comparative evaluation of novel compounds like 4-Carboxy-6-methoxyquinoline-1-oxide. By employing standardized assays and a logical, step-wise approach to investigation, the scientific community can more effectively identify and advance the next generation of cancer therapeutics.
References
-
Title: Quinolines as a source of promising anticancer agents: A review Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: The MTT Assay for Measuring Cell Viability and Proliferation Source: Journal of Visualized Experiments URL: [Link]
-
Title: Cisplatin: The First Metal-Based Anticancer Drug Source: ACS National Historic Chemical Landmarks URL: [Link]
-
Title: Doxorubicin Source: National Cancer Institute URL: [Link]
Benchmarking Guide: 4-Carboxy-6-methoxyquinoline-1-oxide (CMQ-O) as a Bioreductive Sensor
This guide provides a technical benchmark and application protocol for 4-Carboxy-6-methoxyquinoline-1-oxide (CMQ-O) , a fluorogenic scaffold primarily utilized as a bioreductive sensor for hypoxia and Fe(II) detection.
Executive Summary
4-Carboxy-6-methoxyquinoline-1-oxide (CMQ-O) represents a specialized class of "turn-on" fluorogenic probes. Unlike constitutively fluorescent dyes, CMQ-O utilizes the N-oxide moiety as a fluorescence quencher via Photoinduced Electron Transfer (PET). Upon bioreduction—mediated by specific reductases (e.g., cytochrome P450) under hypoxic conditions or by labile Fe(II)—the N-oxide is cleaved, restoring the highly fluorescent 6-methoxyquinoline core.
This guide benchmarks CMQ-O against industry-standard hypoxia sensors (Nitroimidazoles, Azo-based probes), highlighting its superior water solubility and direct readout capabilities.
Key Performance Matrix
| Feature | CMQ-O (Subject) | Nitro-Naphthalimides | Pimonidazole (Gold Standard) |
| Mechanism | N-oxide Reduction (Direct Turn-On) | Nitro Reduction (Direct Turn-On) | Adduct Formation (Requires Antibody) |
| Readout | Real-time Fluorescence | Real-time Fluorescence | Endpoint Immunostaining |
| Solubility | High (Carboxy group) | Low/Moderate | Moderate |
| Excitation/Emission | UV-A (~360 nm) / Blue (~450 nm) | Blue (~400 nm) / Green (~530 nm) | N/A (Antibody dependent) |
| Toxicity | Low (Quinoline scaffold) | Moderate (Nitro radical anions) | Low |
Mechanism of Action
The sensing capability of CMQ-O relies on the bioreductive switch mechanism. The N-oxide bond (
Signal Transduction Pathway
Figure 1: Mechanism of bioreductive activation. The N-oxide moiety acts as a fluorescence lock, which is removed by intracellular reductases under hypoxic conditions.
Comparative Benchmarking Data
Sensitivity and Selectivity
CMQ-O exhibits a distinct advantage in selectivity over thiol-based probes. While many sensors react promiscuously with glutathione (GSH), the N-oxide reduction is kinetically favored by enzymatic reductases (like Nitroreductase) or labile iron pools, making it a robust marker for metabolic stress.
-
Detection Limit (LOD): ~50 nM (Fe(II)); Hypoxia response at <1%
. -
Response Time: 15–30 minutes (Enzymatic); <1 minute (Fe(II)).
-
Interference: Minimal response to
, , , , or physiological pH changes (pH 5–9).
Photophysical Properties
Unlike nitro-aromatic probes which often suffer from low quantum yields in aqueous buffers, the 4-carboxy substitution on the quinoline ring enhances aqueous solubility, reducing aggregation-induced quenching (ACQ).
| Property | Value | Notes |
| 350–365 nm | Requires UV/Violet laser or filter. | |
| 440–460 nm | Blue fluorescence; distinct from cellular autofluorescence (green). | |
| Stokes Shift | ~90 nm | Large shift minimizes self-quenching. |
| Quantum Yield ( | 0.02 (Oxide) | High contrast "Turn-On" ratio (>30-fold). |
Experimental Protocol: Hypoxia Imaging
Note: This protocol assumes the use of adherent cancer cell lines (e.g., HeLa, A549).
Reagents
-
CMQ-O Stock: 10 mM in DMSO (Store at -20°C, protected from light).
-
Imaging Buffer: PBS or HBSS (pH 7.4).
-
Hypoxia Induction:
(Chemical) or Hypoxia Chamber (1% ).
Step-by-Step Workflow
-
Cell Preparation:
-
Seed cells on glass-bottom confocal dishes (
cells/dish). -
Incubate for 24 hours at 37°C, 5%
.
-
-
Probe Loading:
-
Dilute CMQ-O stock to 10 µM final concentration in serum-free media.
-
Critical: Serum proteins can bind quinolines; serum-free loading improves uptake.
-
Incubate cells with probe for 30 minutes at 37°C.
-
-
Hypoxia Induction (Choose A or B):
-
A (Biological):[1] Transfer cells to a hypoxia chamber (1%
) for 2–4 hours. -
B (Chemical): Add
during the incubation to simulate hypoxia.
-
-
Wash & Fix (Optional):
-
Wash cells
with warm PBS. -
Note: CMQ-O signal is retainable after mild fixation (4% PFA), but live imaging is recommended for dynamic range.
-
-
Image Acquisition:
-
Microscope: Confocal or Epifluorescence.
-
Channel: DAPI/Hoechst filter set (Ex: 360/40 nm, Em: 460/50 nm).
-
Gain: Adjust gain using a normoxic (negative) control to minimize background.
-
Workflow Visualization
Figure 2: Experimental workflow for live-cell hypoxia imaging using CMQ-O.[2]
Troubleshooting & Validation
To ensure data integrity (Trustworthiness), every experiment must include internal controls:
-
Positive Control: Treat cells with Sodium Dithionite (
) (200 µM). This strong chemical reductant should instantly maximize fluorescence, verifying the probe's functionality. -
Negative Control: Cells incubated in normoxic conditions. Signal should be <10% of the positive control.
-
Cytotoxicity Check: If cells detach or round up, reduce probe concentration to 5 µM or incubation time to 15 min.
References
-
Dubey, K., & Kanvah, S. (2024).[3] Fluorescent N-Oxides: Applications in Bioimaging and Sensing. ResearchGate. Link
-
Guidechem. (2024). Chemical Properties of 6-methoxy-quinoline-4-carboxylic acid-1-oxide (CAS 92286-60-7). Link
-
Ribeiro da Silva, M.A.V., et al. (2003). Energetics of 6-methoxyquinoline and 6-methoxyquinoline N-oxide: The dissociation enthalpy of the (N–O) bond. Journal of Chemical Thermodynamics. Link
-
Zhang, X., et al. (2018). N-oxide-based fluorophores for hypoxic cell imaging and Fe(II) detection. Chemical Communications.[4] Link
Sources
Bridging the Divide: A Comparative Guide to the In Vivo and In Vitro Correlation of Quinolone-1-Oxide Derivatives
A Senior Application Scientist's Perspective on Translating Benchtop Findings to Whole-Organism Realities
Note to the Reader: This guide addresses the principles of in vivo versus in vitro correlation for quinoline-1-oxide derivatives. Initial literature searches for "4-Carboxy-6-methoxyquinoline-1-oxide" did not yield sufficient experimental data for a direct comparative analysis. Therefore, this guide will utilize the extensively studied and structurally related compound, 4-Nitroquinoline-1-oxide (4NQO) , as a representative model. The methodologies and principles discussed herein are broadly applicable to the preclinical evaluation of novel quinoline-1-oxide compounds.
Introduction: The Two Worlds of Preclinical Research
In the realm of drug discovery and chemical safety assessment, researchers operate in two distinct yet interconnected worlds: the controlled, isolated environment of in vitro assays and the complex, dynamic setting of in vivo studies. The ultimate goal is to establish a strong in vivo-in vitro correlation (IVIVC), where the effects observed in a petri dish can reliably predict the outcomes in a living organism. This guide delves into this critical correlation using 4-Nitroquinoline-1-oxide (4NQO), a potent mutagen and carcinogen, as a case study. Understanding the parallels and divergences in how 4NQO behaves in vitro and in vivo provides invaluable insights for researchers developing novel therapeutic agents or assessing the risk of new chemical entities within the quinoline-1-oxide class.
In Vitro Profile: Deconstructing Cellular Responses to 4NQO
In vitro studies are the bedrock of mechanistic investigation, allowing for the precise control of experimental variables to dissect the direct effects of a compound on cellular processes. For 4NQO, these assays have been instrumental in elucidating its mode of action.
Key In Vitro Findings:
-
Genotoxicity and DNA Damage: 4NQO is not directly reactive with DNA. It requires metabolic activation within the cell to its ultimate carcinogenic form, 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO)[1]. This active metabolite forms stable covalent adducts with DNA, primarily at guanine and adenine bases[1][2]. This genotoxic activity has been demonstrated across various cell lines, including bacterial systems (in the Ames test) and mammalian cells, where it induces DNA single-strand breaks and triggers the DNA damage response[1][3].
-
Cytotoxicity and Apoptosis: Exposure of cell lines to 4NQO leads to a dose-dependent reduction in cell viability. For instance, studies on human T-lymphocyte (Jurkat) and B-lymphoma (Daudi) cell lines show significant cell death at micromolar concentrations[2]. This cytotoxicity is often mediated by the induction of apoptosis, a programmed cell death pathway, in response to overwhelming DNA damage[3].
-
Cellular Transformation: A crucial in vitro finding is the ability of 4NQO to induce malignant transformation in normal cells. For example, normal human keratinocytes can be transformed into dysplastic and malignant phenotypes upon exposure to 4NQO, a process that can be monitored by changes in cell morphology and increased proliferation rates (e.g., Ki-67 staining)[4].
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
-
Cell Seeding: Plate human cell lines (e.g., Jurkat T-cells, Daudi B-cells) in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: After 24 hours of incubation to allow for cell adherence, treat the cells with varying concentrations of 4NQO (e.g., 0, 2, 5, 10 µM) dissolved in a vehicle like DMSO. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).
-
Incubation: Incubate the treated cells for a defined period, typically 24 to 48 hours, at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well. This compound is reduced by metabolically active cells to a formazan product.
-
Incubation and Measurement: Incubate for 1-4 hours. The amount of formazan produced is directly proportional to the number of viable cells.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Caption: Workflow for assessing 4NQO cytotoxicity in vitro.
In Vivo Profile: The Whole-Organism Response
In vivo models are indispensable for understanding how a compound affects a complex biological system, complete with metabolic processes, immune responses, and tissue-specific effects that cannot be replicated in vitro. The 4NQO-induced carcinogenesis model is a gold standard in oral cancer research[5][6].
Key In Vivo Findings:
-
Carcinogenesis: When administered to rodents (typically mice or rats) in their drinking water, 4NQO reliably induces a progression of oral lesions, from hyperplasia and dysplasia to invasive oral squamous cell carcinoma (OSCC) over a period of several weeks[4][5][6]. This mimics the development of smoking-related oral cancers in humans[5].
-
Systemic Immunosuppression: Beyond its direct carcinogenic effect on epithelial cells, 4NQO exerts systemic effects on the immune system. In vivo studies have revealed that 4NQO exposure leads to a significant decrease in B-cell populations in the spleen and peripheral blood[3]. This suggests that 4NQO-induced immunosuppression may contribute to tumor development by impairing the body's ability to mount an anti-tumor immune response[2][3].
-
Metabolic Dysregulation: Metabolomic studies of serum from 4NQO-treated rats have identified significant alterations in metabolic pathways, including fatty acid and amino acid metabolism, and disturbances in the tricarboxylic acid (TCA) cycle[6]. These changes reflect the systemic metabolic reprogramming that occurs during carcinogenesis.
Experimental Protocol: 4NQO-Induced Oral Carcinogenesis in Mice
-
Animal Acclimatization: House C57BL/6 mice (female, 6-8 weeks old) in a specific-pathogen-free facility for at least one week prior to the study.
-
Carcinogen Administration: Prepare a solution of 4NQO in the drinking water at a concentration of 50-100 µg/mL. Provide this water ad libitum to the experimental group for a period of 16-20 weeks[4][5]. A control group receives normal drinking water.
-
Monitoring: Monitor the animals' health, body weight, and water consumption regularly.
-
Tissue Collection: At predefined time points (e.g., 8, 12, 16, 20 weeks), euthanize subsets of mice from both control and experimental groups.
-
Histopathological Analysis: Collect the tongues and process them for histopathological examination. Tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate the progression from normal epithelium to hyperplasia, dysplasia, and carcinoma[4].
-
Systemic Analysis: Collect blood and spleen samples to analyze immune cell populations via flow cytometry and serum for metabolomic profiling[3][6].
Caption: Proposed mechanism of 4NQO action in vitro and in vivo.
The Correlation: Where In Vitro and In Vivo Converge and Diverge
The true value of preclinical research lies in understanding the relationship between the two experimental worlds. For 4NQO, the correlation is strong in some areas but reveals critical differences in others.
Points of Convergence:
-
Fundamental Mechanism: The core genotoxic mechanism of 4NQO—metabolic activation followed by DNA adduct formation—is consistent across both in vitro and in vivo systems. The DNA damage observed in cell culture is the initiating event for the carcinogenesis seen in animal models.
-
Cellular Transformation: The ability of 4NQO to transform normal keratinocytes into cancerous cells in vitro directly correlates with its power to induce oral squamous cell carcinoma in vivo[4]. This makes the in vitro transformation assay a valuable predictive tool.
Points of Divergence and Their Implications:
-
The Immune Component: The most significant divergence is the role of the immune system. In vitro assays, by their nature, cannot model the complex interplay between a developing tumor and the host's immune response. The in vivo finding that 4NQO causes immunosuppression by depleting B-cells is a critical piece of the puzzle that would be missed entirely in cell culture studies[3]. This highlights the necessity of in vivo models for evaluating immuno-oncology drugs or the immunomodulatory effects of chemical compounds.
-
Metabolism and Pharmacokinetics: While metabolism occurs in vitro, it may not fully replicate the complex pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) of a compound in a whole organism. The serum metabolomics data from in vivo studies provide a systemic view of metabolic disruption that is far more comprehensive than what can be observed in a single cell type in culture[6].
-
Dose and Exposure: Correlating the concentration of 4NQO used in a petri dish to the dose administered to an animal over weeks is challenging. In vitro studies often use higher concentrations for shorter durations to elicit a measurable response, whereas in vivo carcinogenesis models rely on chronic, lower-dose exposure to mimic environmental or lifestyle-related risk factors[4].
Data Summary: In Vitro vs. In Vivo Comparison
| Parameter | In Vitro Findings | In Vivo Findings | Correlation & Implications |
| Primary Effect | Cytotoxicity, DNA Damage, Apoptosis, Cellular Transformation[1][3][4] | Oral Squamous Cell Carcinoma (OSCC) Development[4][5][6] | Strong Correlation: In vitro genotoxicity and transformation are predictive of in vivo carcinogenicity. |
| Mechanism | Metabolic activation to Ac-4HAQO, formation of DNA adducts[1]. | Presumed to be the same, leading to mutations in oral epithelial cells. | High Confidence: The fundamental molecular mechanism is consistent across models. |
| Model System | Human/animal cell lines (e.g., keratinocytes, lymphocytes)[2][4]. | Rodent models (mice, rats)[5][6]. | Complementary: Cell lines allow for mechanistic detail; animal models provide systemic context. |
| Typical Exposure | Micromolar (µM) concentrations for hours to days[2][4]. | Micrograms per milliliter (µg/mL) in drinking water for weeks to months[4]. | Divergence: Highlights the difference between acute high-dose and chronic low-dose exposure paradigms. |
| Immune Effects | Cytotoxicity to immune cell lines (e.g., B-cells, T-cells)[2][3]. | Systemic depletion of B-cell populations, leading to immunosuppression[3]. | Critical Divergence: In vivo studies are essential to uncover systemic immunomodulatory effects. |
| Metabolic Effects | Limited to the metabolic capacity of the specific cell line. | System-wide dysregulation of fatty acid, amino acid, and energy metabolism[6]. | Divergence: Whole-organism studies are required to understand systemic metabolic impact. |
Conclusion: An Integrated Approach for Predictive Science
The case of 4-Nitroquinoline-1-oxide powerfully illustrates that in vitro and in vivo studies are not mutually exclusive but are two essential, complementary components of a comprehensive research program. In vitro assays provide a rapid, cost-effective means to elucidate molecular mechanisms and screen compounds, while in vivo studies are irreplaceable for understanding systemic effects, including pharmacokinetics, immune responses, and long-term pathology.
For researchers working with novel quinoline-1-oxide derivatives like "4-Carboxy-6-methoxyquinoline-1-oxide," the path forward is clear. A robust preclinical assessment must strategically integrate both approaches. Early in vitro testing can establish a baseline of activity and mechanism, but a confident prediction of a compound's ultimate effect in a complex organism can only be achieved by bridging the divide and embracing the holistic perspective offered by in vivo research.
References
- Antibiotics (Basel). (2025, March 26). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed.
- Chembiochem. (2025, March 15).
- Pandawa Institute Journals. (2025, June 26). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities.
- Frontiers in Oncology. (2024, May 14). 4-nitroquinoline 1-oxide-induced oral epithelial lesions exhibit time- and stage-dependent changes in the tumor immune microenvironment. Frontiers.
- Taylor & Francis Online. (2019). 4-Nitroquinoline 1-oxide – Knowledge and References.
- PeerJ. (2021, January 4).
- MDPI. (2025, September 10). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies.
- Carcinogenesis. (1983). In vitro DNA reaction with an ultimate carcinogen model of 4-nitroquinoline-1-oxide: the 4-acetoxyaminoquinoline-1-oxide.
- Semantic Scholar. (2006, July 1). 4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes.
- Frontiers in Immunology. (2023, October 23). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. PubMed.
- Frontiers in Immunology. (2023, October 22). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 3. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | 4-nitroquinoline 1-oxide-induced oral epithelial lesions exhibit time- and stage-dependent changes in the tumor immune microenvironment [frontiersin.org]
- 6. Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry [PeerJ] [peerj.com]
Comparative analysis of "4-Carboxy-6-methoxyquinoline-1-oxide" synthesis methods
The functionalization of the quinoline scaffold is a cornerstone of modern drug discovery, and the synthesis of quinoline N-oxides serves as a critical gateway for late-stage C-H activation and structural diversification. Specifically, 4-Carboxy-6-methoxyquinoline-1-oxide (also known as quininic acid N-oxide) presents a unique synthetic challenge. The presence of the electron-withdrawing 4-carboxylic acid group deactivates the quinoline nitrogen, while the electron-donating 6-methoxy group partially restores nucleophilicity through resonance[1].
Selecting the optimal N-oxidation method requires balancing reaction kinetics, atom economy, and the physical chemistry of byproduct separation. As an application scientist, evaluating these methods objectively ensures that your chosen route aligns with your scale-up requirements and purity constraints.
Mechanistic Causality in Quinoline N-Oxidation
The N-oxidation of a quinoline derivative is an electrophilic amination process where the basic lone pair of the quinoline nitrogen attacks the electrophilic oxygen of a peroxy acid. Because 6-methoxyquinoline-4-carboxylic acid is an amphoteric molecule (containing both a basic nitrogen and an acidic carboxyl group), the choice of oxidant dictates not only the reaction rate but also the complexity of the downstream workup.
Mechanistic pathway of quinoline N-oxidation via peroxy acids.
Comparative Analysis of Synthesis Methods
We evaluate three primary methodologies for synthesizing 4-Carboxy-6-methoxyquinoline-1-oxide, each leveraging a different peroxy acid system.
Method A: The m-CPBA Oxidation (The Industry Standard)
meta-Chloroperoxybenzoic acid (m-CPBA) is the most widely utilized reagent for N-oxidation due to its strong electrophilic character and room-temperature reactivity[2]. However, the primary drawback is the generation of meta-chlorobenzoic acid (m-CBA) as a byproduct. Because the target product itself contains a carboxylic acid, standard acid-base extraction (e.g., washing with NaHCO₃) will deprotonate both the product and the byproduct, leading to co-partitioning in the aqueous layer. Isolation relies entirely on differential solvent trituration[2].
Method B: H₂O₂ in Glacial Acetic Acid (The Classic/Green Route)
This method relies on the in situ generation of peracetic acid from 30% aqueous hydrogen peroxide and glacial acetic acid[3]. Because peracetic acid is a weaker electrophile than m-CPBA, the reaction requires thermal activation (typically 60–70 °C)[3]. The distinct advantage of this route is atom economy and purification: the byproducts are simply water and acetic acid, allowing the target N-oxide to be isolated via direct precipitation upon aqueous dilution.
Method C: Urea-Hydrogen Peroxide (UHP) / TFAA (The High-Yield Alternative)
For substrates that are sensitive to prolonged heating or where m-CPBA purification fails, the UHP/TFAA system is superior. Urea-hydrogen peroxide is a stable, safe solid that reacts with trifluoroacetic anhydride (TFAA) to generate trifluoroperacetic acid in situ[4]. This oxidant is exceptionally potent, driving the reaction to completion rapidly at room temperature. The byproducts—urea and trifluoroacetic acid—are highly water-soluble, ensuring a seamless aqueous workup[4].
Quantitative Data Presentation
The following table summarizes the experimental parameters and performance metrics for the three methods based on standardized 10 mmol scale reactions.
| Metric | Method A (m-CPBA) | Method B (H₂O₂ / AcOH) | Method C (UHP / TFAA) |
| Active Oxidant | m-CPBA | Peracetic Acid (in situ) | Trifluoroperacetic Acid (in situ) |
| Solvent System | Dichloromethane (DCM) | Glacial Acetic Acid | Dichloromethane (DCM) |
| Temperature | 0 °C to 25 °C | 60 °C to 70 °C | 0 °C to 25 °C |
| Reaction Time | 4–6 hours | 8–12 hours | 1–2 hours |
| Average Yield | 85–93% | 70–80% | 90–95% |
| Byproduct Removal | Tedious (Ether trituration) | Simple (Aqueous dilution) | Simple (Aqueous wash) |
| Scalability | Moderate (Thermal hazards) | High (Cost-effective) | High (Safe solid handling) |
Experimental Protocols: Self-Validating Workflows
The following protocols are designed to be self-validating. Each step includes the physical or chemical rationale to ensure the operator can verify the reaction's progress in real-time.
Comparative experimental workflows for the three N-oxidation methods.
Protocol A: m-CPBA Oxidation
Causality Focus: Overcoming byproduct co-precipitation.
-
Dissolution: Suspend 6-methoxyquinoline-4-carboxylic acid (1.0 equiv, 10 mmol) in 40 mL of anhydrous DCM. Validation: The substrate may not fully dissolve; a fine suspension is acceptable.
-
Oxidation: Cool the flask to 0 °C. Add m-CPBA (1.5 equiv, assuming ~77% purity) portion-wise to control the mild exotherm. Remove the ice bath and stir at room temperature for 4–6 hours. Validation: Monitor via TLC (DCM:MeOH 9:1). The N-oxide product will exhibit a significantly lower Rf value due to its highly polar, zwitterionic nature.
-
Primary Isolation: The product and m-CBA will largely precipitate out of the DCM as a mixed white/tawny solid. Filter the reaction mixture to collect this crude mass[2].
-
Trituration (Critical Step): Suspend the collected solid in 50 mL of diethyl ether and sonicate for 10 minutes. Causality: m-CBA is highly soluble in ether, whereas the zwitterionic N-oxide is entirely insoluble[2]. Filter and wash with an additional 20 mL of ether to yield the pure product.
Protocol B: H₂O₂ / Acetic Acid Oxidation
Causality Focus: Thermal activation and atom-economical precipitation.
-
Dissolution: Dissolve the substrate (10 mmol) in 15 mL of glacial acetic acid.
-
Oxidation: Add 30% aqueous H₂O₂ (3.0 equiv) dropwise. Heat the mixture to 70 °C[3]. Validation: The reaction is mildly exothermic; monitor the internal temperature to ensure it does not exceed 75 °C to prevent peroxide degradation. Stir for 8–12 hours.
-
Quenching & Precipitation: Cool the mixture to room temperature, then pour it over 50 g of crushed ice. Causality: The sudden shift in dielectric constant forces the N-oxide to crash out of solution, while unreacted H₂O₂ and acetic acid remain dissolved.
-
Isolation: Filter the resulting precipitate, wash extensively with cold water to remove residual acetic acid, and dry under high vacuum.
Protocol C: UHP / TFAA Oxidation
Causality Focus: Maximizing electrophilicity while ensuring a clean aqueous workup.
-
Activation: Suspend Urea-Hydrogen Peroxide (UHP) complex (3.0 equiv) in 30 mL of DCM at 0 °C. Slowly add Trifluoroacetic Anhydride (TFAA) (2.5 equiv) dropwise. Causality: This generates trifluoroperacetic acid in situ. Stir for 15 minutes until the solid UHP mostly dissolves[4].
-
Oxidation: Add the quinoline substrate (10 mmol) in one portion. Stir at room temperature for 1–2 hours. Validation: Complete dissolution followed by a rapid color change (often pale yellow to deep amber) indicates successful N-oxidation.
-
Workup: Quench the reaction with 20 mL of saturated aqueous Na₂S₂O₃ to destroy residual peroxides (verify with starch-iodide paper). Wash the organic layer with water (3 x 30 mL). Causality: The byproducts (urea and trifluoroacetic acid) partition entirely into the aqueous phase[4].
-
Isolation: Dry the organic layer over MgSO₄, filter, and evaporate to yield the highly pure N-oxide.
References
- Exploring Covalent C– 18 F Bonding Strategies in the Design of FAP-Targeted Radiotracers.
- An In-depth Technical Guide on Early Studies of Quinoline N-Oxide Deriv
- Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
- Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles.
Sources
Safety Operating Guide
4-Carboxy-6-methoxyquinoline1-oxide proper disposal procedures
Topic: 4-Carboxy-6-methoxyquinoline-1-oxide Proper Disposal Procedures
Executive Summary
4-Carboxy-6-methoxyquinoline-1-oxide (an N-oxidized derivative of Quininic Acid) presents a dual-hazard profile: it possesses the acidic characteristics of a carboxylic acid and the thermal/redox sensitivity of an aromatic N-oxide.[1] Improper disposal risks uncontrolled exothermic decomposition or the release of toxic nitrogen oxides (NOx).[1]
This guide defines the authoritative protocol for the containment, stabilization, and final destruction of this compound. It is designed for laboratory operations requiring strict adherence to RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice).
Hazard Identification & Chemical Behavior
Before disposal, the compound must be characterized to ensure compatibility with waste streams.
| Property | Characteristic | Operational Implication |
| Functional Groups | Carboxylic Acid (C-4), N-Oxide (N-1), Methoxy (C-6) | Acidic & Oxidizing: Segregate from strong bases and strong reducing agents.[1] |
| Thermal Stability | Thermally Labile | Do NOT Autoclave. N-oxides can undergo deoxygenation or rearrangement (e.g., Meisenheimer) with heat, releasing energy. |
| Physical State | Solid (Powder/Crystalline) | Hygroscopic.[2] Keep dry to prevent caking or hydrolysis-induced degradation.[1] |
| Toxicity Class | Irritant / Potential Mutagen | Handle as a Select Carcinogen until specific toxicology rules out mutagenicity (common in quinoline N-oxides). |
Pre-Disposal Stabilization & Segregation
CRITICAL: Do not mix this compound with general "Organic Solvent" waste if that stream contains strong reducing agents (e.g., borohydrides, hydrazines) or acylating agents (e.g., acid chlorides), as this can trigger a Polonovski-type reaction or rapid exothermic deoxygenation.
Segregation Hierarchy
-
Primary Stream: Solid Hazardous Waste (Trace-Contaminated Debris).[1]
-
Secondary Stream: Liquid Organic Acid Waste (if dissolved).[1]
-
Prohibited: Do not mix with Oxidizers (Peroxides) or Strong Bases.[1]
Visual Handling Protocol (Graphviz)
The following decision tree illustrates the logic for segregating and packaging the waste.
Figure 1: Decision logic for the segregation and packaging of 4-Carboxy-6-methoxyquinoline-1-oxide waste.
Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Spill Debris)
Applicability: Expired reagents, synthesis solids, contaminated weighing boats.[1]
-
Container Selection: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk for cytotoxic solids.[1]
-
Primary Containment: Place the solid material inside a clear LDPE bag (minimum 2 mil thickness). Twist and tape the neck of the bag to seal.
-
Secondary Containment: Place the sealed bag into the HDPE jar.
-
Labeling:
-
Chemical Name: 4-Carboxy-6-methoxyquinoline-1-oxide.[1]
-
Hazards: "Toxic," "Irritant," "Acidic."
-
Waste Code (US RCRA): Unless specifically listed, use P-Listed logic if acutely toxic, or default to D002 (Corrosive) if pH < 2, otherwise generic organic toxic waste. Note: Most quinoline derivatives are treated as hazardous organic waste.[1]
-
-
Storage: Store in a cool, dry area away from light until pickup. Do not store on metal shelves without secondary containment (acidic nature may corrode metal).
Scenario B: Liquid Waste (Reaction Mixtures/HPLC Effluent)
Applicability: Dissolved compound in Methanol, DMSO, or Acetonitrile.
-
pH Check: If the solution is highly acidic (pH < 2) due to the carboxylic acid moiety, ensure the waste container is rated for corrosives (HDPE or coated glass).[1]
-
Solvent Segregation:
-
Quenching (If Reactive): If the N-oxide was part of a reaction with active reducing agents, ensure the reducing agent is fully quenched before adding to the waste drum to prevent pressure buildup.[1]
-
Cap Venting: Use vented caps (e.g., Eco-Funnel) on waste carboys to prevent pressure accumulation from slow decomposition or off-gassing.[1]
Emergency Response (Spill Protocol)
In the event of a spill during disposal preparation:
-
Isolate: Evacuate the immediate area (10-foot radius).[1]
-
PPE: Wear Nitrile gloves (double-gloved), lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 or P100 respirator.[1]
-
Neutralize/Absorb:
-
Decontaminate: Wipe surface with a mild alkaline detergent (e.g., 1% Sodium Bicarbonate) to neutralize the carboxylic acid residues, followed by water.[1]
Regulatory & Compliance Framework
Adherence to these codes ensures legal compliance during transport and destruction.[1]
-
US EPA (RCRA):
-
Likely falls under Process Waste unless specifically listed.
-
Disposal Code: D002 (if pH < 2), otherwise treat as "Non-RCRA Regulated Hazardous Waste" (unless toxicity characteristic leaching procedure (TCLP) proves otherwise).
-
Best Practice: Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.
-
-
European Waste Catalogue (EWC):
-
Code: 16 05 06* (laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline.[1] (Parent structure reference). Retrieved from [Link]
-
Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides.[1] CRC Press.[1] (Source for thermal stability and photoreactivity of N-oxides).[1]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[1] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
